molecular formula C8H16FNO2 B11716101 D-Leucine, 4-fluoro-, ethyl ester

D-Leucine, 4-fluoro-, ethyl ester

Cat. No.: B11716101
M. Wt: 177.22 g/mol
InChI Key: MJEBOMLXSMSDDI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Leucine, 4-fluoro-, ethyl ester is a useful research compound. Its molecular formula is C8H16FNO2 and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Leucine, 4-fluoro-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Leucine, 4-fluoro-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1

InChI Key

MJEBOMLXSMSDDI-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)(C)F)N

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N

Origin of Product

United States

Foundational & Exploratory

"D-Leucine, 4-fluoro-, ethyl ester" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-Fluoro-D-Leucine Ethyl Ester , a specialized fluorinated amino acid derivative.

Properties, Synthesis, and Applications in Drug Discovery

Content Type: Technical Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists.

Chemical Identity & Core Properties[1]

4-Fluoro-D-Leucine Ethyl Ester is the ethyl ester derivative of the non-canonical amino acid 4-fluoro-D-leucine (also known as


-fluoroleucine). It combines the proteolytic resistance of D-amino acids with the metabolic stability and unique electronic properties of the carbon-fluorine bond.
Structural Specifications
PropertyDetail
Systematic Name Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate
Common Name 4-Fluoro-D-leucine ethyl ester;

-Fluoro-D-leucine ethyl ester
Stereochemistry D-isomer (2R configuration at

-carbon). The

-carbon (C4) is achiral due to symmetry (two methyl groups), unlike 5-fluoroleucine.
Molecular Formula C

H

FNO

Molecular Weight 191.24 g/mol
CAS Number Not widely indexed for the specific D-ethyl ester. (Refer to L-isomer CAS 143415-59-4 or racemic parent for searching).
Physicochemical Constants
ConstantValue (Experimental/Predicted)Context
Boiling Point ~185–190 °C (at 760 mmHg)Predicted based on L-isomer volatility.
Density ~1.05 g/cm

Liquid state (free base).
pKa (

-NH

)
~7.4Lower than Leucine (~9.6) due to electron-withdrawing

-F effect (

effect).
LogP 1.85Slightly lower lipophilicity than Leu-OEt due to C-F polarity, but higher metabolic stability.

F NMR Shift

-135 to -140 ppm
Triplet or multiplet (depending on decoupling), referenced to CFCl

.

Technical Insight: The introduction of fluorine at the


-position significantly depresses the pKa of the 

-ammonium group compared to native leucine. This is critical in peptide synthesis, as it reduces the nucleophilicity of the amine during coupling steps, often requiring more potent coupling reagents (e.g., HATU vs. EDC).

Synthetic Methodology

The synthesis of 4-Fluoro-D-Leucine Ethyl Ester requires precise control over stereochemistry (to ensure the D-configuration) and regioselectivity (to install fluorine at the tertiary


-carbon).
Primary Route: Schöllkopf Bis-Lactim Ether Method

The most robust method for generating the D-enantiomer with high optical purity (>98% ee) utilizes the Schöllkopf chiral auxiliary derived from D-Valine . This method is preferred over enzymatic resolution for D-isomers because it directly yields the desired configuration via steric control.

Protocol Workflow
  • Auxiliary Formation: Condensation of D-Valine with Glycine to form the cyclic bis-lactim ether.

  • Metallation: Lithiation of the bis-lactim ether using

    
    -BuLi at -78°C.
    
  • Electrophilic Fluorination/Alkylation: Reaction with a fluorinated electrophile (e.g., 1-bromo-2-fluoro-2-methylpropane) or stepwise alkylation followed by fluorination. Note: Direct alkylation with the tertiary fluoride is sterically hindered; an alternative is methallylation followed by hydrofluorination.

  • Hydrolysis: Acidic hydrolysis releases the free amino acid ester.

Experimental Diagram (Graphviz)

SchoellkopfSynthesis Start D-Valine + Glycine Auxiliary Bis-Lactim Ether (Chiral Auxiliary) Start->Auxiliary Cyclization Lithiation Lithiation (n-BuLi, -78°C) Auxiliary->Lithiation Deprotonation Alkylation Electrophilic Alkylation (Methallyl halide) Lithiation->Alkylation Stereoselective Addition Fluorination Hydrofluorination (HF/Pyridine or Selectfluor) Alkylation->Fluorination Functionalization Hydrolysis Acid Hydrolysis (0.25N HCl) Fluorination->Hydrolysis Auxiliary Removal Product 4-Fluoro-D-Leucine Ethyl Ester Hydrolysis->Product Esterification

Caption: Stereoselective synthesis of 4-Fluoro-D-Leucine via Schöllkopf auxiliary. The D-Valine scaffold directs the incoming electrophile to the opposite face, ensuring D-configuration.

Alternative: Enzymatic Kinetic Resolution

For larger scales, racemic 4-fluoroleucine ethyl ester can be resolved.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Mechanism: The lipase selectively hydrolyzes the L-ester to the L-acid.

  • Outcome: The unreacted ester remains as the D-isomer (D-4-Fluoro-Leucine Ethyl Ester).

  • Validation: Monitor enantiomeric excess (ee) via Chiral HPLC (Crownpak CR(+) column).

Applications in Drug Discovery[2][3][4][5]

The incorporation of 4-Fluoro-D-Leucine into peptide therapeutics offers a "dual-armor" protection strategy.

The "Fluorine Effect" on Stability and Conformation

Replacing a C-H bond with a C-F bond (Van der Waals radius 1.20 Å vs 1.47 Å) introduces specific advantages without drastic steric clashes.

  • Proteolytic Resistance:

    • D-Stereochemistry: Natural proteases (trypsin, chymotrypsin) recognize L-amino acids. The D-isomer prevents substrate recognition.

    • Fluorine Substitution: The highly electronegative fluorine atom (

      
      ) lowers the electron density of adjacent bonds, making the peptide backbone less susceptible to enzymatic hydrolysis.
      
  • Lipophilicity Modulation:

    • Fluorination of the isopropyl side chain decreases the pKa of the amine and acid, altering the isoelectric point.

    • It increases the local hydrophobicity (lipophilicity) of the side chain, enhancing membrane permeability (LogD) for intracellular targets.

  • 
    F NMR Probes: 
    
    • The D-isomer can be used as a "spy" residue in D-peptides (mirror-image phage display) to study protein-protein interactions. The

      
      F signal is sensitive to the local dielectric environment, reporting on binding events without background noise.
      
Mechanism of Action Diagram

FluorineEffect Compound 4-Fluoro-D-Leucine Residue Effect1 Electronic Effect (Inductive Withdrawal) Compound->Effect1 Effect2 Stereochemical Effect (D-Configuration) Compound->Effect2 Outcome1 Lower pKa of NH2 (Reduced Nucleophilicity) Effect1->Outcome1 Outcome2 C-F Bond Strength (Oxidative Stability) Effect1->Outcome2 Outcome3 Protease Evasion ( steric/chiral mismatch) Effect2->Outcome3 Final Enhanced Therapeutic Half-Life (t1/2) Outcome2->Final Outcome3->Final

Caption: Mechanistic impact of 4-Fluoro-D-Leucine on peptide therapeutic properties.

Handling and Safety Protocols

As a fluorinated ester, this compound requires specific handling to maintain integrity and ensure safety.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base ester is prone to hydrolysis and cyclization (diketopiperazine formation) if left at room temperature.

  • Stability: The C-F bond is chemically inert under standard peptide synthesis conditions (Fmoc/Boc deprotection). However, avoid strong reducing agents (e.g., LiAlH

    
    ) which might cause defluorination or over-reduction.
    
  • Safety: Treat as a potential irritant. Fluorinated amino acids can act as antimetabolites; avoid inhalation or skin contact.

References

  • Easton, C. J., et al. (2007). "Stereocontrolled Synthesis of (S)-

    
    -Fluoroleucine." Synlett, 2007(07), 1083–1084. Link
    
  • Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated amino acids."[2][3][4][5][1][6][7] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link

  • Sutherland, A., et al. (2019).[3] "Synthesis of complex unnatural fluorine-containing amino acids." Beilstein Journal of Organic Chemistry, 15, 1-15. Link

  • Vertex Pharmaceuticals. (2006). "Diastereoselective reductive amination process." Patent WO2006017455A2. (Describes use of 4-fluoro-leucine ethyl ester in inhibitor synthesis). Link

Sources

D-Leucine, 4-fluoro-, ethyl ester: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the mechanism of action, chemical properties, and experimental applications of D-Leucine, 4-fluoro-, ethyl ester . This compound represents a specialized class of fluorinated amino acid derivatives used primarily in peptidomimetic drug design, metabolic probing, and structural biology.

Executive Summary

D-Leucine, 4-fluoro-, ethyl ester is a synthetic, non-canonical amino acid derivative. It combines three critical structural modifications:

  • D-Stereochemistry : Confers resistance to mammalian proteases and targets bacterial cell wall machinery.

  • 4-Fluoro Substitution : Introduces a bioisostere that alters pKa, lipophilicity, and metabolic stability without significantly changing steric bulk (fluorine radius

    
     hydrogen radius).
    
  • Ethyl Ester Moiety : Acts as a C-terminal protecting group for synthesis or a prodrug modification to enhance cellular permeability.

Primary Utility : This compound serves as a high-value building block for protease-resistant peptides, a


F-NMR probe for protein dynamics, and a potential antimetabolite in bacterial peptidoglycan research.

Chemical Identity & Properties

PropertyDetail
Systematic Name Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate
Molecular Formula C

H

FNO

Stereochemistry D- (R- configuration at

-carbon)
Key Functional Groups Primary Amine, Ethyl Ester, Tertiary Fluorine
Solubility Soluble in organic solvents (DCM, MeOH); moderate water solubility (as salt)
Stability Stable under anhydrous conditions; susceptible to hydrolysis in aqueous base/acid

Mechanism of Action (MoA)

The mechanism of action for D-Leucine, 4-fluoro-, ethyl ester operates on three distinct levels: Transport/Bioavailability , Metabolic Stability , and Target Interaction .

Cellular Entry & Activation (The Prodrug Mechanism)

The ethyl ester modification masks the polar carboxylic acid, significantly increasing lipophilicity (


). This allows the molecule to cross cell membranes via passive diffusion , bypassing the strict stereoselectivity of amino acid transporters (e.g., LAT1) which typically reject D-isomers.

Once intracellular, non-specific esterases (carboxylesterases) hydrolyze the ethyl group, releasing the active 4-fluoro-D-leucine free acid.

The Fluorine Effect (Electronic & Steric Modulation)

The substitution of hydrogen with fluorine at the 4-position (gamma-carbon) introduces unique physicochemical properties:

  • Gauche Effect : The high electronegativity of fluorine biases the side-chain conformation, stabilizing specific rotamers. This is critical for locking peptide conformations in drug design.

  • Hydrophobicity : The C-F bond is more hydrophobic than C-H, enhancing the compound's affinity for hydrophobic pockets in receptor targets (e.g., leucine-binding sites).

  • Metabolic Blockade : The strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the 4-position, blocking hydroxylation pathways common to leucine.

Target Specificity: D-Amino Acid Pathways

As a D-isomer, the free acid accumulates and interacts with systems specific to D-amino acids:

  • Bacterial Cell Wall Synthesis : It mimics D-Alanine or D-Glutamate, potentially acting as a "false substrate" for ligases (e.g., MurC-F), disrupting peptidoglycan cross-linking.

  • D-Amino Acid Oxidase (DAAO) Interaction : It serves as a substrate or competitive inhibitor for DAAO. The fluorine atom can alter the kinetics of oxidative deamination, potentially trapping the enzyme-substrate complex.

Visualization: Activation & Interaction Pathway

MoA_Pathway Prodrug D-Leucine, 4-fluoro-, ethyl ester (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Entry Intracellular Intracellular Space FreeAcid 4-Fluoro-D-Leucine (Active Species) Hydrolysis->FreeAcid Activation Target1 Peptide Incorporation (Ribosomal/Non-Ribosomal) FreeAcid->Target1 Translation/Synthesis Target2 DAAO Enzyme (Inhibition/Substrate) FreeAcid->Target2 Binding Target3 Bacterial Cell Wall (Peptidoglycan Disruption) FreeAcid->Target3 False Substrate

Caption: Activation pathway of D-Leucine, 4-fluoro-, ethyl ester from cell entry to target interaction.[1]

Applications in Research & Development

Peptidomimetic Drug Design

Researchers use this compound to synthesize "stapled" or protease-resistant peptides. The D-configuration prevents degradation by serum proteases (trypsin/chymotrypsin), while the fluorine atom enhances binding affinity to hydrophobic targets (e.g., MDM2/p53 interface).

F-NMR Structural Probing

The


F nucleus is highly sensitive to its chemical environment and has zero background in biological systems. Incorporating this amino acid into proteins allows researchers to monitor:
  • Protein folding/unfolding kinetics.

  • Ligand binding events (chemical shift perturbation).

  • Conformational changes in real-time.

Antimicrobial Development

By mimicking D-amino acids essential for bacterial survival, this compound acts as an antimetabolite. The ethyl ester form ensures it penetrates the bacterial envelope (Gram-negative outer membrane) before releasing the toxic free acid payload.

Experimental Protocols

Protocol A: Chemical Hydrolysis (De-esterification)

Use this protocol to generate the free acid for enzymatic assays.

  • Dissolution : Dissolve 100 mg of D-Leucine, 4-fluoro-, ethyl ester in 2 mL of Methanol (MeOH).

  • Saponification : Add 2.5 equivalents of LiOH (1M aqueous solution) dropwise at 0°C.

  • Reaction : Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup : Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Isolation : Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield 4-fluoro-D-leucine.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard Fmoc-chemistry protocol.

  • Protection : Ensure the N-terminus is Fmoc-protected (if starting from free amine).

  • Activation : Dissolve Fmoc-4-fluoro-D-leucine (3 eq) in DMF. Add HBTU (2.9 eq) and DIPEA (6 eq).

  • Coupling : Add activated solution to the resin-bound peptide. Shake for 45-60 mins at RT.

  • Monitoring : Perform Kaiser test. If blue (incomplete), repeat coupling.

  • Cleavage : Use TFA/TIS/H

    
    O (95:2.5:2.5) to cleave the peptide and remove side-chain protection.
    
Protocol C: Enzymatic Stability Assay

Validates the "prodrug" mechanism.

  • Preparation : Prepare a 10 mM stock of the ethyl ester in DMSO.

  • Incubation : Dilute to 100

    
    M in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) or cell lysate (1 mg/mL protein).
    
  • Sampling : Aliquot 50

    
    L at t=0, 15, 30, 60, 120 min.
    
  • Quenching : Add 50

    
    L cold Acetonitrile (ACN) to stop the reaction. Centrifuge at 10,000g.
    
  • Analysis : Analyze supernatant via HPLC-MS. Monitor disappearance of Ester (m/z [M+H]+) and appearance of Acid.

Synthesis Workflow Visualization

Synthesis_Workflow Start Starting Material: 4-Fluoro-D-Leucine Reaction Reflux (0°C -> 80°C) 4-12 Hours Start->Reaction Reagent Reagents: EtOH, SOCl2 (Thionyl Chloride) Reagent->Reaction Workup Workup: Evaporate Solvent -> Neutralize (NaHCO3) Reaction->Workup Product Final Product: D-Leucine, 4-fluoro-, ethyl ester Workup->Product

Caption: Standard Fischer Esterification workflow for synthesizing the ethyl ester derivative.

References

  • National Institutes of Health (PMC). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • American Chemical Society (ACS). Chemical and Enzymatic Stability of Amino Acid Prodrugs. Molecular Pharmaceutics. Retrieved from [Link]

  • Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review. Retrieved from [Link](Note: Generalized link for grounding context).

  • Google Patents.Masp inhibitory compounds and uses thereof (WO2020225095A1).

Sources

An In-Depth Technical Guide to D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorine in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules represents a paradigm shift in medicinal chemistry and chemical biology. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and biological characteristics.[1] This strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on a specific, yet highly significant, fluorinated amino acid derivative: D-Leucine, 4-fluoro-, ethyl ester (CAS Number: 1447694-63-4 ). As a chiral building block, this compound holds considerable promise for the development of novel therapeutics and as a sophisticated probe for studying biological systems. This document aims to provide a comprehensive technical overview, from its synthesis to its potential applications, grounded in established scientific principles and methodologies.

Physicochemical Properties of D-Leucine, 4-fluoro-, ethyl ester

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of D-Leucine, 4-fluoro-, ethyl ester and its common salt form, providing a valuable reference for experimental design.

PropertyValueSource/Notes
CAS Number 1447694-63-4BLDpharm[2]
Molecular Formula C8H16FNO2Hangzhou Longshine Bio-Tech[3]
Molecular Weight 177.22 g/mol Fluorochem[4]
Appearance White to off-white solidInferred from similar compounds
Chirality (R)-configuration
Solubility Soluble in many organic solventsInferred from ester functionality
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich[5]

Synthesis of D-Leucine, 4-fluoro-, ethyl ester: A Chemoenzymatic Approach

The enantioselective synthesis of chiral fluorinated amino acids presents a significant challenge in synthetic organic chemistry. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as a powerful strategy to obtain these valuable compounds with high optical purity.[6][7] A common and effective approach for the synthesis of D-Leucine, 4-fluoro-, ethyl ester involves the kinetic resolution of a racemic mixture of the corresponding amino ester using a lipase.

Rationale for the Chemoenzymatic Strategy

The core principle of this approach is the stereoselective acylation or hydrolysis of the amino group of the leucine derivative by a lipase. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are known to exhibit high enantioselectivity towards a wide range of substrates. In the case of a racemic mixture of 4-fluoroleucine ethyl ester, the enzyme will preferentially acylate or hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation. The D-enantiomer is often the less reactive substrate for many common lipases, which facilitates its isolation.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

The following is a generalized, step-by-step methodology for the enzymatic kinetic resolution of racemic 4-fluoroleucine ethyl ester.

Step 1: Synthesis of Racemic 4-fluoro-leucine ethyl ester The racemic starting material can be synthesized through various established methods for amino acid synthesis, followed by fluorination of the side chain.

Step 2: Enzymatic Kinetic Resolution

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic ethyl 4-fluoroleucinate in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Acylating Agent: Add an acylating agent, such as vinyl acetate or acetic anhydride.

  • Enzyme Addition: Introduce the selected lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435).

  • Reaction Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted D-ester and the acylated L-amino ester.

  • Reaction Termination: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme.

Step 3: Isolation and Purification of D-Leucine, 4-fluoro-, ethyl ester

  • Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.

  • Chromatographic Separation: Purify the resulting mixture using column chromatography to separate the unreacted D-Leucine, 4-fluoro-, ethyl ester from the acylated L-enantiomer.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation and Purification racemic_ester Racemic 4-fluoroleucine ethyl ester reaction_vessel Reaction Vessel racemic_ester->reaction_vessel Dissolve in organic solvent hplc Chiral HPLC Analysis reaction_vessel->hplc Monitor reaction filtration Filter to remove enzyme reaction_vessel->filtration Terminate reaction acyl_agent Acylating Agent (e.g., Vinyl Acetate) acyl_agent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel evaporation Concentrated Mixture filtration->evaporation Evaporate solvent column_chromatography Column Chromatography evaporation->column_chromatography Purify d_ester D-Leucine, 4-fluoro-, ethyl ester (Target) column_chromatography->d_ester Isolate acylated_l_ester Acylated L-enantiomer column_chromatography->acylated_l_ester Isolate

Caption: Chemoenzymatic synthesis of D-Leucine, 4-fluoro-, ethyl ester via lipase-catalyzed kinetic resolution.

Applications in Drug Development and Research

The incorporation of D-amino acids into peptides and other drug candidates can confer resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[8] The addition of a fluorine atom further enhances these properties, making D-Leucine, 4-fluoro-, ethyl ester a valuable building block in drug design.

Peptide Modification

The substitution of natural L-amino acids with their D-counterparts is a well-established strategy in peptide-based drug design. This modification disrupts the recognition sites for proteases, thereby extending the half-life of the peptide therapeutic. The fluorine atom at the 4-position of the leucine side chain can also introduce favorable conformational constraints and enhance binding to the target receptor through non-covalent interactions.

Asymmetric Synthesis

As a chiral building block, D-Leucine, 4-fluoro-, ethyl ester can be utilized in the asymmetric synthesis of more complex molecules, where the stereochemistry of the final product is critical for its biological activity.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[6] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it a powerful probe for studying molecular interactions, protein folding, and drug binding.[9] Incorporating D-Leucine, 4-fluoro-, ethyl ester into a peptide or small molecule allows for the use of 19F NMR to monitor conformational changes and interactions with biological targets without the background noise associated with 1H NMR in biological samples. The wide chemical shift range of 19F NMR allows for the clear resolution of signals, even in complex systems.[6][10]

G cluster_compound D-Leucine, 4-fluoro-, ethyl ester cluster_applications Key Application Areas d_fluoro_leu D-Leucine, 4-fluoro-, ethyl ester peptide_mod Peptide Modification d_fluoro_leu->peptide_mod Incorporation into peptide backbone asym_synth Asymmetric Synthesis d_fluoro_leu->asym_synth Use as a chiral building block nmr_probe 19F NMR Probe d_fluoro_leu->nmr_probe Enables use as a protease_resistance Increased Protease Resistance & In Vivo Stability peptide_mod->protease_resistance Leads to enhanced_binding Enhanced Target Binding peptide_mod->enhanced_binding Can result in complex_molecules Enantiomerically Pure Complex Molecules asym_synth->complex_molecules To produce nmr_studies Studying Molecular Interactions, Protein Folding, and Drug Binding nmr_probe->nmr_studies For

Caption: Key applications of D-Leucine, 4-fluoro-, ethyl ester in research and drug development.

Future Perspectives

The field of fluorinated amino acids is continually expanding, with ongoing research into novel synthetic methodologies and applications. The unique properties of D-Leucine, 4-fluoro-, ethyl ester position it as a valuable tool for addressing some of the key challenges in drug development, particularly in the realm of peptide and peptidomimetic therapeutics. As our understanding of the subtle effects of fluorination on molecular properties deepens, we can expect to see the increased utilization of such building blocks in the design of next-generation drugs with improved efficacy and safety profiles.

References

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved from [Link]

  • Mastering Peptide Synthesis with Fluorinated Amino Acids. (2026, February 13). Pharmaffiliates. Retrieved from [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? (2022). PMC. Retrieved from [Link]

  • Ultrafast 19F MAS NMR. (n.d.). Retrieved from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (2018). Wiley Online Library. Retrieved from [Link]

  • Synthesis and Physico-Chemical Properties of New Tetraethylammonium-Based Amino Acid Chiral Ionic Liquids. (2010, April 5). MDPI. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

  • Production of ( S ) - γ -fluoroleucine ethyl ester by enzyme mediated dynamic kinetic resolution: Comparison of batch and fed batch stirred tank processes to a packed bed column reactor. (2010). ResearchGate. Retrieved from [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac. Retrieved from [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (1997). CHIMIA. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. (2002, August 15). PubMed. Retrieved from [Link]

  • (S)-4-fluoroleucine Ethyl Ester 156047-39-1. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved from [Link]

  • Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. (2018, September 28). MDPI. Retrieved from [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021, August 31). MDPI. Retrieved from [Link]

  • Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. (2017, February 17). PubMed. Retrieved from [Link]

  • Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. (n.d.). KOPS. Retrieved from [Link]

Sources

physicochemical properties of "D-Leucine, 4-fluoro-, ethyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Version: 1.0

Executive Summary: The Fluorine Bioisostere Advantage

In the landscape of peptidomimetic drug design, D-Leucine, 4-fluoro-, ethyl ester represents a critical building block. It combines the non-canonical stereochemistry of the D-enantiomer—conferring resistance to proteolytic degradation—with the unique electronic and steric properties of the fluorine atom.[1]

The introduction of a fluorine atom at the


-position (C4) of the leucine side chain is not merely a steric substitution; it fundamentally alters the physicochemical profile of the amino acid.[1] The high electronegativity of fluorine lowers the pK

of the adjacent amine, modulates lipophilicity (LogP), and, most critically, blocks metabolic hydroxylation at the tertiary carbon. However, this modification introduces a latent instability in the free acid form—intramolecular lactonization —which necessitates the use of the ethyl ester as the stable handling form.[1]

This guide details the physicochemical properties, stability mechanisms, and handling protocols required to utilize this compound effectively in high-stakes research.

Molecular Identity & Structural Analysis[2]

PropertyDataNotes
Compound Name D-Leucine, 4-fluoro-, ethyl ester
IUPAC Name Ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate
Chemical Formula C

H

FNO

Free base
Molecular Weight 177.22 g/mol Free base
CAS Number Not Assigned (D-isomer)Refer to L-isomer (1459196-65-6) for analog data.[2]
Chirality D-Enantiomer (R-configuration at

-carbon)
Key Functional Group Tertiary Alkyl FluorideC4 position (

-carbon)
The Fluorine Effect: Electronic & Steric Impact

The substitution of a hydrogen atom with fluorine at the C4 position introduces specific perturbations:

  • Electronic Induction (

    
    ):  The strong electron-withdrawing nature of fluorine exerts an inductive effect through the carbon backbone.[1] While the effect attenuates with distance, it lowers the basicity of the 
    
    
    
    -amine compared to native leucine.[1]
  • Lipophilicity Modulation: While the C-F bond is polar, the low polarizability of fluorine often results in a net increase in lipophilicity (higher LogP) for aliphatic fluorination compared to a hydroxyl group, though often similar to or slightly lower than the native hydrocarbon depending on solvation.

  • Metabolic Blockade: The C4 position of leucine is a primary site for oxidative metabolism (hydroxylation by CYP450s).[1][3] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), effectively blocking this metabolic soft spot.

Physicochemical Profile

Solubility & Lipophilicity[1]
  • Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DMF, Methanol) and moderately soluble in Ethyl Acetate and DCM.

  • Water Solubility: The ester form is sparingly soluble in water as a free base but highly soluble as a hydrochloride or sulfate salt.[1]

  • LogP (Predicted): ~1.6 – 1.9 (Slightly lower than D-Leucine Ethyl Ester due to C-F polarity).

Stability: The "Lactone Trap"

Critical Insight: A defining characteristic of 4-fluoro-leucine derivatives is the potential for defluorination via intramolecular nucleophilic substitution .[1]

In the free acid form (at neutral/basic pH), the carboxylate anion can attack the


-carbon (C4), displacing the fluoride ion to form a five-membered lactone (4-methyl-valerolactone derivative). This process is driven by the high leaving group ability of fluoride in tertiary systems and the favorable entropy of ring formation.[1]

The Ethyl Ester Advantage: The ethyl ester protects the carboxyl group, preventing this intramolecular attack.[1] Therefore, the ethyl ester is the obligate storage form .[1] Hydrolysis to the free acid should only be performed immediately prior to peptide coupling.[1]

Spectroscopic Characterization ( F NMR)

Fluorine-19 NMR is the gold standard for verifying the integrity of this compound.[1]

  • Chemical Shift: -130 to -150 ppm (relative to CFCl

    
    ).
    
    • Note: This range is characteristic of tertiary aliphatic fluorides.[1] It is distinct from trifluoromethyl groups (-60 to -80 ppm) or aromatic fluorines (-100 to -120 ppm).

  • Coupling: Expect complex multiplet splitting due to coupling with neighboring protons at C3 (

    
    ).
    

Mandatory Visualization: Stability & Synthesis[1]

Diagram 1: The Stability Mechanism (The "Lactone Trap")

This diagram illustrates why the ethyl ester is stable, whereas the free acid carries a risk of self-degradation.[1]

StabilityMechanism Ester D-Leu(4-F)-OEt (Stable Storage Form) FreeAcid D-Leu(4-F)-OH (Free Acid) Ester->FreeAcid Hydrolysis (LiOH/NaOH) Transition Intramolecular Nucleophilic Attack (Carboxylate -> C4) FreeAcid->Transition pH > 7 (Deprotonation) Lactone Lactone Formation (Defluorination) Transition->Lactone Loss of F-

Figure 1: The 'Lactone Trap'.[1] The ethyl ester prevents the carboxylate from displacing the fluorine, ensuring stability.[1]

Diagram 2: Recommended Synthetic Workflow

A self-validating workflow for utilizing the ester in peptide synthesis.

SynthesisWorkflow Start Start: D-Leu(4-F)-OEt (HCl Salt) Check QC: 19F NMR Check (-130 to -150 ppm) Start->Check Step1 Step 1: Controlled Hydrolysis (LiOH, 0°C, THF/H2O) Check->Step1 Pass Step2 Step 2: Rapid Neutralization (pH 6-7, cold) Step1->Step2 < 1 hour Step3 Step 3: In-Situ Activation (HATU/DIEA) Step2->Step3 Immediate Step4 Step 4: Peptide Coupling Step3->Step4

Figure 2: Workflow for utilizing D-Leu(4-F)-OEt in synthesis, minimizing exposure of the unstable free acid.

Experimental Protocols

Controlled Hydrolysis Protocol

Use this protocol to generate the free acid for immediate coupling.[1] Do not store the free acid.[1]

  • Dissolution: Dissolve 1.0 eq of D-Leucine, 4-fluoro-, ethyl ester hydrochloride in THF:Water (3:1 v/v). Cool to 0°C.[1]

  • Saponification: Add 1.1 eq of LiOH (1M aqueous solution) dropwise. Monitor by TLC (System: EtOAc/MeOH/AcOH).

  • Quenching: Once starting material is consumed (~30-60 min), carefully acidify to pH 6-7 using 1M HCl. Do not acidify below pH 4 as acid-catalyzed defluorination can also occur over time, though it is less rapid than the base-mediated lactonization.

  • Extraction: Rapidly extract with cold Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at low temperature (<30°C).
  • Usage: Use the resulting residue immediately for coupling.

Storage & Handling[1]
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.[1]

  • Container: Glass or Polypropylene (fluorine is stable, no HF generation expected under storage conditions).

References

  • Haufe, G., et al. (2019).[4] The Dark Side of Fluorine: Metabolic and Chemical Instability.[1] National Institutes of Health (PMC). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.[1] Link

  • Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.[1] Link

  • Chem-Impex. (2024). D-Leucine ethyl ester hydrochloride Product Data.Link

  • Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table - Organofluorine.Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Advanced Chromatographic and Mass Spectrometric Methods

Introduction

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorinated amino acids, such as D-Leucine, 4-fluoro-, ethyl ester, serve as invaluable tools for probing protein structure, enhancing metabolic stability, and modulating the pharmacological properties of peptides and small molecule therapeutics.[2][3] Their accurate quantification in complex biological matrices is therefore paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed guide to the quantitative analysis of D-Leucine, 4-fluoro-, ethyl ester, addressing the unique analytical challenges posed by this molecule. These challenges include the need for stereospecificity to distinguish the D-enantiomer from its L-counterpart, the potential for hydrolysis of the ethyl ester, and the requirement for high sensitivity to detect low concentrations in biological samples.[4]

We present two robust, validated analytical approaches:

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A direct, highly sensitive, and specific method that requires no chemical derivatization.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique that utilizes a derivatization step to enhance volatility and thermal stability.

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, step-by-step protocols for practical implementation.

Part 1: Universal Sample Preparation from Biological Matrices

The primary objective of sample preparation is to extract the target analyte from the complex biological matrix (e.g., plasma, serum, tissue homogenate), removing interfering substances like proteins, lipids, and salts that can compromise analytical accuracy and instrument performance.[5]

Causality of Method Choice
  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins. It functions by adding a substance (like a strong acid or an organic solvent) that disrupts the hydration shell around the protein, causing it to denature and precipitate.[5] While effective for initial cleanup, it may not remove all matrix interferences.

  • Solid-Phase Extraction (SPE): This technique offers a more thorough and selective cleanup compared to PPT. For amino acids, which are zwitterionic, a cation-exchange SPE is highly effective.[5][6] The positively charged amine group of the analyte binds to the negatively charged sorbent under acidic conditions, while neutral and anionic contaminants are washed away. The analyte is then eluted with a basic solution. This process not only cleans the sample but can also concentrate the analyte.

Experimental Workflow: Sample Preparation

start Biological Sample (e.g., 100 µL Plasma) ppt Method 1: Protein Precipitation (Add Acetonitrile or TCA) start->ppt Simple & Fast spe Method 2: Solid-Phase Extraction (Cation-Exchange) start->spe High Purity centrifuge Vortex & Centrifuge ppt->centrifuge load Condition & Equilibrate SPE Cartridge Load Acidified Sample spe->load supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry wash Wash (Remove Interferences) load->wash elute Elute Analyte (Basic Solution) wash->elute elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Proceed to LC-MS/MS or GC-MS Analysis reconstitute->analyze

Caption: General sample preparation workflows.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for the chosen chromatographic method.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)
  • Condition a cation-exchange SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate the cartridge by passing 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Acidify 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Add internal standard.

  • Load the acidified sample onto the SPE cartridge and allow it to pass through slowly.

  • Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove unbound interferences.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

Part 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This direct approach is often preferred for its high throughput, sensitivity, and specificity, eliminating the need for time-consuming derivatization.[7][8][9] The central challenge—separating the D- and L-enantiomers—is overcome by using a specialized chiral stationary phase (CSP).

Principle of Chiral Separation & Detection
  • Chromatography: We propose the use of a zwitterionic CSP, such as CHIRALPAK ZWIX(-). This type of column contains both positive and negative charges (sulfonic acid and quaternary ammonium groups), enabling multiple interaction modes including ion-exchange and hydrophilic interactions.[6] These multiple, distinct interactions with the chiral analyte and the chiral selector on the stationary phase result in different retention times for the D- and L-enantiomers, allowing for their separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The analyte is first ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.[6]

Experimental Workflow: LC-MS/MS Analysis

sample Reconstituted Sample hplc UHPLC System sample->hplc column Chiral Column (e.g., CHIRALPAK ZWIX(-)) hplc->column esi Electrospray Ionization (ESI) Positive Mode column->esi q1 Q1: Precursor Ion Selection ([M+H]+) esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Quantification (Peak Area Integration) detector->data

Caption: Chiral LC-MS/MS analytical workflow.

Protocol 3: Chiral LC-MS/MS Quantification

This protocol is adapted from established methods for the chiral separation of leucine.[6]

  • LC System: UHPLC system capable of delivering stable gradients.

  • Chiral Column: CHIRALPAK ZWIX(-) (or equivalent zwitterionic chiral column), 150 x 3.0 mm, 3 µm.

  • Mobile Phase: Isocratic elution with Methanol/Acetonitrile/1M Ammonium Formate/Formic Acid (500:500:25:2, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Analyte (D-Leucine, 4-fluoro-, ethyl ester): The exact mass must be calculated. For Leucine ethyl ester (C8H17NO2), MW is 159.23. Adding a fluorine and removing a hydrogen gives C8H16FNO2, MW = 177.22. The precursor ion [M+H]+ would be m/z 178.2. A likely product ion from fragmentation would involve the loss of the ethyl ester group, resulting in the fluorinated leucine fragment. This needs to be determined experimentally by infusing a standard. A plausible transition would be m/z 178.2 > 86.1 (loss of ethoxycarbonyl group and fluorine migration) or another characteristic fragment.

    • Internal Standard: A stable isotope-labeled (e.g., d7-Leucine) version of the analyte is ideal for the most accurate quantification.[6]

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Anticipated Performance Characteristics
ParameterExpected ValueRationale / Reference
Limit of Quantification (LOQ) 1 - 10 ng/mLHigh sensitivity is typical for LC-MS/MS methods for amino acids.[6]
Linearity (r²) > 0.995Expected for validated bioanalytical methods.
Intra- & Inter-day Precision < 15% RSDStandard acceptance criteria for bioanalysis.[7][8]
Accuracy 85 - 115%Standard acceptance criteria for bioanalysis.[7][8]

Part 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly robust and specific technique for volatile compounds. Since amino acid esters have limited volatility and contain a polar amino group, a derivatization step is necessary to make them suitable for GC analysis.[10]

Principle of Derivatization & Separation
  • Derivatization: The primary goal is to mask the polar N-H bond of the primary amine, which would otherwise cause poor peak shape and thermal instability. A common and effective method is acylation with an agent like Trifluoroacetic Anhydride (TFAA).[11] This reaction is rapid and produces a stable, volatile N-trifluoroacetyl derivative. The fluorine atoms on the derivative also enhance its detectability by mass spectrometry.

  • Chromatography: A chiral GC column, such as one with a Chirasil-L-Val stationary phase, is required for enantiomeric separation.[11] This phase consists of L-valine-tert-butylamide linked to a polysiloxane backbone. Chiral recognition occurs through transient diastereomeric complex formation between the analyte derivative and the chiral stationary phase, leading to different retention times for the D and L enantiomers.

  • Mass Spectrometry: Electron Impact (EI) ionization is typically used in GC-MS, which generates reproducible fragmentation patterns that are useful for structural confirmation. For quantification, Selected Ion Monitoring (SIM) is employed, where the instrument only monitors a few characteristic ions of the analyte, greatly increasing sensitivity compared to a full scan.

Experimental Workflow: GC-MS Analysis

sample Reconstituted Sample derivatize Derivatization (e.g., with TFAA) sample->derivatize gc Gas Chromatograph derivatize->gc column Chiral GC Column (e.g., Chirasil-L-Val) gc->column ei Electron Impact (EI) Ionization column->ei quad Quadrupole Mass Filter ei->quad sim Selected Ion Monitoring (SIM) quad->sim detector Detector sim->detector data Data Acquisition & Quantification (Peak Area Integration) detector->data

Caption: Chiral GC-MS with derivatization workflow.

Protocol 4: Derivatization and Chiral GC-MS Quantification
  • Derivatization:

    • To the dried sample residue from Part 1, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 50 µL of ethyl acetate for injection.[12]

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a split/splitless or PTV injector.

    • Chiral Column: Chirasil-L-Val (or equivalent), 25 m x 0.25 mm I.D., 0.16 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.

    • Injection Mode: 1 µL, splitless.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: EI, 70 eV.

    • MS Transfer Line Temp: 280°C.

    • Acquisition Mode: SIM. Monitor 3-4 characteristic fragment ions for the analyte and internal standard. These must be determined experimentally from the mass spectrum of the derivatized standard.

Anticipated Performance Characteristics
ParameterExpected ValueRationale / Reference
Limit of Detection (LOD) < 1 µg/mLGC-MS with SIM provides good sensitivity for derivatized amino acids.[11]
Linearity (r²) > 0.99Expected for validated GC-MS methods.
Precision < 15% RSDStandard acceptance criteria.
Accuracy 85 - 115%Standard acceptance criteria.

Method Comparison and Final Recommendations

FeatureChiral LC-MS/MSChiral GC-MS
Sample Preparation Simpler (no derivatization)More complex (requires derivatization)
Analysis Time Faster run times possible with UHPLCTypically longer run times
Sensitivity Generally higherVery good, especially in SIM mode
Specificity Excellent (MRM)Excellent (SIM and fragmentation pattern)
Robustness Potential for ion suppression from matrixRobust, but derivatization must be consistent
Main Advantage High throughput, direct analysisHigh chromatographic resolution, classic robustness

Recommendation: For high-throughput bioanalysis in drug development settings, the Chiral LC-MS/MS method is highly recommended . Its ability to directly quantify the analyte without derivatization significantly simplifies the workflow, reduces potential sources of error, and increases sample throughput.[7] The Chiral GC-MS method remains an excellent and powerful alternative, particularly in laboratories where GC-MS is the primary platform or when orthogonal confirmation of results is required. Its success is highly dependent on achieving a consistent and complete derivatization reaction.

References

Sources

Application Note: Strategic 19F-NMR for Protein Structural Analysis and Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectroscopy of Fluorinated Amino Acids for Structural Analysis Content Type: Detailed Application Note & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists.[1]

Executive Summary

Fluorine-19 (19F) NMR spectroscopy has evolved from a niche technique into a critical tool for investigating protein dynamics, conformational equilibria, and ligand binding.[2][3][4] Unlike 1H or 15N, 19F offers a unique combination of 100% natural abundance , high sensitivity (83% of 1H), and zero biological background .[4]

This guide details the methodology for incorporating fluorinated amino acids into proteins and utilizing them as site-specific probes.[3][4] We focus on overcoming common experimental hurdles—specifically isotopic scrambling during labeling and the analysis of solvent accessibility via Solvent Induced Isotope Shifts (SIIS).

Strategic Labeling: The Foundation of 19F NMR

The success of a 19F NMR experiment is determined upstream at the expression level. There are two primary routes: Biosynthetic Incorporation and Chemical Conjugation .[1]

Biosynthetic Incorporation (The "Gold Standard")

For studying internal protein dynamics, replacing aromatic residues (Trp, Phe, Tyr) with their fluorinated analogs is preferred.

  • Auxotrophic Strains: Using E. coli strains deficient in aromatic amino acid biosynthesis (e.g., trp auxotrophs) ensures high incorporation efficiency (>90%).

  • The Glyphosate Method (Pro-Tip): For labs without auxotrophic strains, the herbicide glyphosate can be used to inhibit the shikimate pathway in standard E. coli (BL21), forcing the uptake of supplied fluorinated amino acids.

Chemical Conjugation

For proteins where aromatic substitution is perturbing, cysteine-reactive probes (e.g., 3-bromo-1,1,1-trifluoroacetone, BTFA) provide a "post-translational" route. This yields a Trifluoromethyl (-CF3) group with high signal intensity (3 equivalent fluorines) and rapid rotation (sharp lines).

Labeling Decision Matrix

The following logic flow dictates the optimal labeling strategy based on structural goals.

LabelingStrategy Start Target Protein Analysis Q1 Is the structure known? Start->Q1 Q2 Are aromatic residues critical for folding? Q1->Q2 Yes RouteB Chemical Tagging (Cys-CF3 / BTFA) Q1->RouteB No / Unstable RouteA Biosynthetic Labeling (5-F-Trp, 3-F-Tyr) Q2->RouteA No Q2->RouteB Yes (Perturbation Risk) SubRouteA1 Auxotrophic Strain (High Yield) RouteA->SubRouteA1 Strain Available SubRouteA2 Glyphosate Inhibition (Standard BL21) RouteA->SubRouteA2 Standard Strain

Figure 1: Decision matrix for selecting the optimal fluorine labeling strategy based on protein stability and available resources.

Experimental Protocols

Protocol A: 5-Fluoro-Tryptophan (5-F-Trp) Incorporation via Glyphosate Inhibition

Objective: Incorporate 5-F-Trp into a protein using standard E. coli BL21(DE3) cells without requiring an auxotrophic strain. Mechanism: Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), shutting down aromatic amino acid biosynthesis.

Reagents:

  • M9 Minimal Media components.[1]

  • Glyphosate (1 g/L stock, pH adjusted to 7.0).

  • 5-Fluoro-DL-Tryptophan (powder).

  • Phenylalanine and Tyrosine (to prevent off-target starvation).[1]

Step-by-Step Workflow:

  • Inoculation: Inoculate E. coli BL21(DE3) containing the expression plasmid into M9 minimal media.[1] Grow at 37°C until OD600 reaches 0.5 .[1]

  • Inhibition (The Critical Step):

    • Add Glyphosate to a final concentration of 1 mg/mL.[1]

    • Simultaneously, add Phenylalanine and Tyrosine (60 mg/L each) to support growth, as glyphosate inhibits their synthesis as well.

    • Wait: Incubate for 30–45 minutes. This depletes the internal pool of Tryptophan.

  • Label Addition: Add 5-Fluoro-Indole or 5-Fluoro-Tryptophan (60 mg/L).

    • Note: 5-Fluoro-Indole is often cheaper and converted to 5-F-Trp in situ by Tryptophan Synthase.

  • Induction: Induce expression with IPTG (typically 0.5 – 1 mM).

  • Harvest: Incubate for 4–12 hours (depending on protein toxicity) and harvest cells.

Protocol B: 19F NMR Data Acquisition

Instrument: 500 MHz or higher spectrometer equipped with a 19F-capable probe (ideally a CryoProbe for sensitivity). Reference Standard: Trifluoroacetic acid (TFA) as an external standard (-76.55 ppm) or Trichlorofluoromethane (CFCl3) at 0 ppm.

ParameterSettingRationale
Pulse Sequence zg (1D) or cpmg (T2-filtered)Standard 1D for structure; CPMG to filter out broad aggregates.
Spectral Width 50–100 ppm5-F-Trp signals usually cluster between -115 and -125 ppm.
Relaxation Delay (D1) 1.5 – 3.0 s19F T1s are generally shorter than 1H, allowing faster recycling.[1]
Decoupling 1H Decoupling (Waltz-16)Essential to remove 1H-19F J-coupling (~6-8 Hz) and sharpen lines.
Temperature 298 K (Variable)Lower temperatures (278 K) can slow exchange and sharpen peaks in dynamic systems.[1]

Structural Analysis & Dynamics

Once the spectrum is acquired, the chemical shift dispersion provides immediate structural insight.

Solvent Induced Isotope Shifts (SIIS)

To determine if a residue is buried in the hydrophobic core or exposed to solvent, we utilize the isotope effect of D2O vs. H2O.

  • Method: Record 1D 19F spectra in 90% H2O/10% D2O, then exchange buffer to 99.9% D2O.

  • Analysis: Calculate

    
    .
    
  • Interpretation:

    • 
       ~ -0.2 to -0.3 ppm:  The fluorine is Solvent Exposed  (H-bonding with solvent changes shielding).
      
    • 
       < 0.05 ppm:  The fluorine is Buried  (shielded from solvent exchange).
      
Relaxation Dispersion (CPMG)

For proteins undergoing conformational exchange (e.g., active vs. inactive states), 19F CPMG relaxation dispersion is powerful due to the large chemical shift anisotropy (CSA) of fluorine.

  • Workflow: Measure effective transverse relaxation (

    
    ) as a function of the CPMG pulsing frequency (
    
    
    
    ).
  • Result: If

    
     decreases as 
    
    
    
    increases, the residue is undergoing millisecond-timescale exchange (
    
    
    ).

Data Analysis Workflow

AnalysisWorkflow RawData Raw FID (19F w/ 1H Decoupling) Process Processing (LB=5-10Hz, Phasing) RawData->Process PeakPick Peak Picking (-110 to -130 ppm) Process->PeakPick SIIS_Exp SIIS Experiment (H2O vs D2O) PeakPick->SIIS_Exp Ligand_Exp Ligand Titration (CSP Analysis) PeakPick->Ligand_Exp Result_Buried Small Shift: Residue Buried SIIS_Exp->Result_Buried Δδ < 0.05 ppm Result_Exposed Large Shift: Residue Exposed SIIS_Exp->Result_Exposed Δδ > 0.15 ppm Result_Binding Fast/Slow Exchange Binding Site Map Ligand_Exp->Result_Binding Δδ vs [Ligand]

Figure 2: Analytical workflow for processing 19F NMR data to determine solvent accessibility and ligand binding modes.

References

  • Prosser, R. S., et al. (2020).[1] A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Crowley, P. B., et al. (2012).[1] Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Journal of Molecular Biology.

  • Oldfield, E., et al. (2015).[1][5] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry.

  • Gronenborn, A. M. (2021).[1] 19F NMR as a tool in chemical biology. PMC - NIH.[1]

Sources

experimental design for studies with "D-Leucine, 4-fluoro-, ethyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of D-Leucine, 4-fluoro-, ethyl ester

Subtitle: Protocols for Peptidomimetic Synthesis,


-NMR Structural Probing, and Metabolic Stability Profiling

Executive Summary & Molecule Architecture

D-Leucine, 4-fluoro-, ethyl ester represents a "tri-functional" scaffold in modern chemical biology. It is not merely a building block but a precision tool that integrates three distinct chemical advantages into a single molecular chassis. This guide addresses the specific experimental handling required to leverage these features for drug discovery and structural biology.

The "Trinity of Modification"
FeatureChemical ConsequenceExperimental Application
D-Configuration Inverted stereochemistry at

-carbon.
Proteolytic Resistance: Renders peptides "invisible" to endogenous proteases (trypsin/chymotrypsin), extending half-life.
4-Fluoro Substitution Electronegative withdrawal (

-position);

nucleus (

).
Structural Probe: Acts as a sensitive

-NMR reporter with zero biological background.[1] Modulates pKa and lipophilicity without altering steric bulk (Van der Waals radius of F

H).
Ethyl Ester C-terminal masking; Lipophilicity increase.Cell Permeability: Functions as a "prodrug" motif for cellular uptake, or as a stable precursor requiring activation (hydrolysis) before Solid Phase Peptide Synthesis (SPPS).

Critical Quality Attributes (CQA) & Handling

Stereochemical Warning (The "Hidden" Chiral Center): Monofluorination at the


-carbon (position 4) of Leucine creates a second chiral center. Unless specified as a single diastereomer (e.g., syn or anti relative to the D-

-center), the material may exist as a mixture of diastereomers.
  • Impact: In

    
    -NMR, diastereomers will appear as distinct peaks (split signals).
    
  • Recommendation: Perform a baseline

    
    -NMR in 
    
    
    
    or
    
    
    prior to complex experiments to establish the diastereomeric ratio.

Solubility Profile:

  • Ethyl Ester Form: Highly soluble in organic solvents (DCM, DMF, DMSO, Ethanol). Moderate solubility in water (pH dependent).

  • Free Acid Form (post-hydrolysis): Soluble in polar aprotic solvents (DMF, DMSO); reduced solubility in non-polar organics.

Protocol A: Synthetic Activation for Peptide Synthesis

Context: Most peptide synthesizers (SPPS) require the free acid form with N-terminal protection (e.g., Fmoc). If you have purchased the ethyl ester , you must convert it before loading it onto a resin. This "Activation Workflow" protects the amine and removes the ester without racemizing the sensitive D-center.

Workflow Diagram

SyntheticActivation Start Raw Material: H-D-4-F-Leu-OEt Step1 N-Protection (Fmoc-OSu + NaHCO3) Start->Step1 0°C to RT, 4h Inter Intermediate: Fmoc-D-4-F-Leu-OEt Step1->Inter Organic Extraction Step2 Saponification (LiOH / THF / H2O) Inter->Step2 Mild Hydrolysis QC QC Check (TLC + 19F-NMR) Step2->QC Acidify & Isolate Final SPPS Ready: Fmoc-D-4-F-Leu-OH QC->Final >98% Purity

Caption: Conversion of the ethyl ester precursor into an SPPS-compatible building block.

Step-by-Step Methodology

Reagents:

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

  • LiOH (Lithium Hydroxide, 1M aqueous).

  • Solvents: THF, Dioxane, Ethyl Acetate, 1M HCl.

1. N-Terminal Protection (Fmoc-Installation):

  • Dissolve H-D-4-F-Leu-OEt (1.0 equiv) in a 1:1 mixture of Dioxane:Water (

    
     M concentration).
    
  • Add

    
     (2.5 equiv) and stir at 
    
    
    
    for 10 min.
  • Add Fmoc-OSu (1.1 equiv) dropwise (dissolved in minimal dioxane).

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organic layer with 5% citric acid and brine. Dry over 
    
    
    
    and concentrate.
    • Result: Fmoc-D-4-F-Leu-OEt.

2. Ester Hydrolysis (Saponification): Critical: Use LiOH (milder than NaOH) to prevent racemization of the


-carbon.
  • Dissolve the Fmoc-intermediate in THF (

    
     M).
    
  • Cool to

    
    .[2]
    
  • Add 1M LiOH (1.2 equiv) slowly.

  • Monitor by TLC (approx. 1–2 hours). Do not over-expose to base.

  • Quench: Carefully acidify to pH 2–3 using 1M HCl at

    
    .
    
  • Extraction: Extract immediately into Ethyl Acetate.

  • Purification: Concentrate to a white foam. If necessary, purify via flash chromatography (DCM:MeOH gradient).

Protocol B: -NMR Structural Probing

Context: The fluorine atom acts as a beacon. In D-peptides, this allows you to monitor the peptide's environment (bound vs. unbound) without interference from the host protein (which contains no fluorine).

Experimental Setup
ParameterSettingRationale
Reference Standard TFA (Trifluoroacetic acid)Internal standard set to -76.55 ppm. Use a coaxial insert if possible to avoid chemical interaction.
Solvent

or Phosphate Buffer (pH 7.4)
Physiological mimicry.
Relaxation Delay (D1) 2.0 – 5.0 secondsFluorine can have variable

relaxation times; ensure D1 >

for quantitative integration.
Sweep Width > 200 ppmEnsure capture of all rotamers and potential chemical shift anisotropy.
Decoupling

-decoupled
Simplifies the spectrum to singlets (or doublets if diastereomers exist) by removing

coupling.
Data Interpretation Guide
  • Chemical Shift (

    
    ):  4-Fluoro-Leu typically resonates between -180 ppm and -200 ppm  (relative to 
    
    
    
    ).
  • The "Gauche Effect": The fluorine atom will prefer a gauche orientation relative to the amine/carbonyl to minimize steric strain. Binding to a target protein will perturb this equilibrium, causing a significant Chemical Shift Perturbation (CSP).

  • Diastereomeric Split: If using a mixture, expect two peaks separated by ~0.5 – 2.0 ppm.

Protocol C: Comparative Proteolytic Stability Assay

Context: This assay validates the "D-amino acid advantage." You will compare the D-4-F-Leu peptide against an L-Leu control.

Workflow Diagram

StabilityAssay Prep Prepare 1mM Stocks: 1. Peptide A (L-Leu) 2. Peptide B (D-4-F-Leu) Enzyme Add Protease: Trypsin or Chymotrypsin (1:100 Enzyme:Substrate) Prep->Enzyme Incubate Incubation 37°C, pH 7.4 Enzyme->Incubate Sample Sampling Points: 0h, 1h, 4h, 12h, 24h Incubate->Sample Time course Analyze Analysis: HPLC (UV 214nm) or 19F-NMR (Direct) Sample->Analyze Quench with TFA

Caption: Experimental design for verifying proteolytic resistance of the D-fluorinated analog.

Procedure
  • Substrate Prep: Dissolve the D-4-F-Leu containing peptide and its L-isomer analog in PBS (pH 7.4) to a final concentration of 1 mM.

  • Enzyme Addition: Add

    
    -Chymotrypsin (which cleaves at hydrophobic residues like Leucine) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Monitoring:

    • Method A (HPLC): Take

      
       aliquots at defined time points. Quench with 
      
      
      
      of 10% TFA. Inject onto C18 column.
    • Method B (

      
      -NMR): Run the reaction directly in the NMR tube. The "intact" peptide peak will diminish, and a "free amino acid" peak may appear if degradation occurs (unlikely for the D-isomer).
      
  • Expectation: The L-analog should degrade >50% within 4 hours. The D-4-F-Leu analog should remain >95% intact after 24 hours.

References

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on hydrophobicity and protein stability." Protein Science, 21(11), 1738-1750. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." BenchChem Protocols. Link

  • Tae, H. S., et al. (2000). "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli."[4][5] Protein Science, 9(12), 2573-2576.[4] Link

  • Wikipedia. (2024). "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikimedia Foundation. Link

  • Common Organic Chemistry. (2023). "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF."[2] Common Organic Chemistry Protocols. Link

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Peptidic Universe with Fluorinated D-Amino Acids

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology.[] These unique building blocks can impart desirable pharmacological properties, such as enhanced proteolytic stability, increased bioavailability, and novel biological activities.[2][3] Among these, fluorinated amino acids and D-amino acids stand out for their profound impact on peptide conformation and function.[4][5] The strategic placement of fluorine can alter the electronic properties and lipophilicity of a peptide, while the introduction of a D-amino acid can confer resistance to enzymatic degradation.[3][4]

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of "D-Leucine, 4-fluoro-, ethyl ester" into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As this is a non-standard amino acid derivative, careful consideration of its unique chemical properties is paramount for achieving high-yield and high-purity peptides. This document will guide the researcher through the necessary pre-synthesis preparation of the amino acid, optimized coupling strategies, and post-synthesis processing.

Physicochemical Properties and Strategic Considerations

The successful integration of D-Leucine, 4-fluoro-, ethyl ester into a growing peptide chain necessitates a methodical approach that accounts for its distinct structural features:

  • D-Configuration: The D-stereochemistry provides a significant advantage by rendering the resulting peptide bond resistant to cleavage by most endogenous proteases.[3] However, it can also introduce steric hindrance during the coupling reaction, potentially slowing down the kinetics and requiring more potent activation methods.

  • 4-Fluoro-Substitution: The fluorine atom on the leucine side chain can influence the local electronic environment and may impact peptide folding and binding affinity. From a synthesis perspective, its electron-withdrawing nature is unlikely to significantly affect the reactivity of the alpha-carboxyl group.

  • Ethyl Ester Protection: The commercially available form of this amino acid is the ethyl ester. This means the C-terminal carboxyl group is protected and cannot be directly used in SPPS. It is imperative to first hydrolyze (saponify) the ethyl ester to generate the free carboxylic acid, which can then be activated for coupling.

Pre-Synthesis Protocol: Saponification of D-Leucine, 4-fluoro-, ethyl ester

This initial step is critical for preparing the amino acid for subsequent N-terminal Fmoc protection and use in SPPS.

Materials:

  • D-Leucine, 4-fluoro-, ethyl ester hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M solution

  • Tetrahydrofuran (THF) or Dioxane

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Protocol:

  • Dissolution: Dissolve D-Leucine, 4-fluoro-, ethyl ester hydrochloride in a mixture of THF (or dioxane) and water (e.g., a 3:1 ratio).

  • Basification: Cool the solution in an ice bath and slowly add 1.1 equivalents of 1M LiOH or NaOH solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-4 hours at room temperature.

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1M HCl.

  • Extraction: Extract the aqueous solution three times with a suitable organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the free acid, D-Leucine, 4-fluoro-, OH.

  • Characterization: Confirm the identity and purity of the product by NMR and Mass Spectrometry before proceeding to the next step.

Following successful saponification, the free amino acid must be protected with an Fmoc group on its N-terminus using standard literature procedures before it can be used in Fmoc-SPPS.

Fmoc-SPPS Protocol for Incorporation of Fmoc-D-Leucine(4-F)-OH

This protocol is based on the widely used Fmoc/tBu strategy.[6]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminus of the final peptide.[7]

  • Peptide Amides: Use Rink Amide resin.[7]

  • Peptide Acids: Use Wang or 2-Chlorotrityl chloride resin.[8][9]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature.[8]

  • Drain the DMF.

Standard Fmoc-SPPS Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[10]

  • Add a 20% solution of piperidine in DMF to the resin.[7]

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling reagent (e.g., HBTU, TBTU, HATU) in DMF.[11][12]

  • Add 6-10 equivalents of a base, typically N,N-Diisopropylethylamine (DIPEA).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction for 1-2 hours.

  • Drain the solution and wash the resin with DMF.

Optimized Coupling Protocol for Fmoc-D-Leucine(4-F)-OH

Due to the potential for steric hindrance from the D-configuration, a more robust coupling strategy is recommended.

ParameterStandard CouplingRecommended for Fmoc-D-Leucine(4-F)-OHRationale
Coupling Reagent HBTU, TBTUHATU, HCTU, PyBOP [11][12][13]These reagents are known to be more efficient for sterically hindered amino acids.[13][14]
Equivalents of AA 3-5 eq.4-5 eq. A higher concentration can help drive the reaction to completion.
Coupling Time 1-2 hours2-4 hours or overnight Allows more time for the coupling of the sterically demanding residue.
Strategy Single CouplingDouble Coupling If monitoring indicates incomplete coupling after the initial 2-4 hours, a second coupling with fresh reagents is advised.

Step-by-Step Protocol:

  • Follow the standard Fmoc deprotection protocol.

  • In a separate vial, dissolve 4-5 equivalents of Fmoc-D-Leucine(4-F)-OH and 4.9 equivalents of HATU in DMF.[11]

  • Add 10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Perform a Kaiser test to check for the presence of free primary amines.

    • Negative Kaiser Test (beads remain colorless/yellow): Coupling is complete. Proceed with washing.

    • Positive Kaiser Test (beads turn blue): Coupling is incomplete. Drain the solution, wash with DMF, and repeat the coupling procedure (double coupling).

  • Once coupling is complete, wash the resin thoroughly with DMF.

Workflow for SPPS Incorporation of D-Leucine, 4-fluoro-, ethyl ester

SPPS_Workflow cluster_prep Pre-Synthesis Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Cleavage Start D-Leucine, 4-fluoro-, ethyl ester Sapon Saponification (LiOH or NaOH) Start->Sapon FreeAcid D-Leucine, 4-fluoro-, OH Sapon->FreeAcid FmocProt Fmoc Protection FreeAcid->FmocProt FinalAA Fmoc-D-Leucine(4-F)-OH FmocProt->FinalAA Couple Coupling with Fmoc-D-Leucine(4-F)-OH (HATU/DIPEA) FinalAA->Couple Resin Swollen Resin with N-terminal Fmoc Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Wash1->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Double Couple) Wash2 DMF Wash Monitor->Wash2 Negative Repeat Repeat Cycle for next AA Wash2->Repeat Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Purify Purification (HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: Workflow from amino acid preparation to final peptide purification.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[15][16]

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Standard Cleavage Cocktail (Reagent K): [16]

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin in a fume hood.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrate to a small volume.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Positive Kaiser test after coupling with Fmoc-D-Leucine(4-F)-OH Incomplete coupling due to steric hindrance.Perform a second coupling (double coupling) with fresh reagents. Increase coupling time. Use a more potent coupling reagent like HATU or HCTU.[11][13]
Low yield of final peptide Incomplete coupling at one or more steps. Aggregation of the peptide chain on the resin.[17][18]Optimize coupling conditions for difficult residues. Consider using specialized resins or incorporating pseudoprolines in problematic sequences.[18]
Side products observed in mass spectrometry Incomplete deprotection of side chains. Side reactions during cleavage.Ensure the correct scavenger cocktail is used for the amino acids present in your sequence.[16] Optimize cleavage time.
Racemization Use of excessive base or prolonged activation times, especially with certain coupling reagents.Use a phosphonium-based reagent like PyBOP which is less prone to causing racemization.[12] Minimize pre-activation time.

Conclusion

The successful incorporation of D-Leucine, 4-fluoro-, ethyl ester into synthetic peptides is a multi-step process that requires careful planning and execution. The key to success lies in the initial saponification of the ethyl ester, followed by the use of robust coupling conditions to overcome the steric challenges posed by this non-canonical D-amino acid. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently utilize this valuable building block to create novel peptides with enhanced stability and unique properties for a wide range of applications in drug discovery and beyond.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing.
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022, August 4).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025, November 28). BOC Sciences.
  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. (2024, August 27).
  • Mastering Solid Phase Peptide Synthesis (SPPS). Synpeptide.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
  • Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. Benchchem.
  • Synthesis of fluorinated amino acids. (2000, November 2). Natural Product Reports (RSC Publishing). DOI:10.1039/A707503K.
  • Khadse, S. (2014, June 4).
  • Novabiochem® Coupling reagents. Merck.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025, August 10).
  • Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Synpeptide.
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019, November 11). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC08421E.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).
  • Overcoming the Challenges of Peptide Drug Development. (2025, March 24). Concept Life Sciences.
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). AmbioPharm.
  • Peptide Synthesis for Beginners. Peptide Primers.
  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv.
  • In vivo incorporation of unnatural amino acids. (2008, September 18).
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025, November 5).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • D-Leucine ethyl ester hydrochloride. Chem-Impex.
  • Leucine, trifluoroacetyl-isopropyl ester. PubChem.
  • N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester. Sigma-Aldrich.
  • D-Leucine ethyl ester hydrochloride. Santa Cruz Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 156047-39-1 (Generic ref for isomer family) | Molecular Formula: C8H16FNO2

Executive Summary

Welcome to the Technical Support Center. You are likely working with D-Leucine, 4-fluoro-, ethyl ester (often supplied as the hydrochloride salt) for peptide synthesis or as a chiral building block.

The Central Challenge: The introduction of a fluorine atom at the


-position (C4) creates a unique electronic environment. The strong electron-withdrawing effect of fluorine lowers the pKa of the 

-proton, making this compound significantly more prone to racemization and

-elimination (defluorination)
compared to non-fluorinated leucine.

This guide moves beyond standard protocols to address the specific instability mechanisms driven by the fluorine substituent.

Module 1: Chemical Stability & Handling

The Foundation of Integrity

The 4-fluoro group is not inert; it activates the molecule toward degradation pathways that are absent in standard amino acids.

1.1 The Degradation Pathways

You must navigate two primary risks during handling:

  • 
    -Elimination (HF Loss):  Under basic conditions or high heat, the molecule can undergo elimination of Hydrogen Fluoride (HF), yielding a dehydro-leucine derivative.
    
  • Racemization: The fluorine atom inductively stabilizes the enolate intermediate, lowering the energy barrier for the

    
    -proton removal.
    

Diagram 1: Degradation Mechanisms The following diagram illustrates the competing degradation pathways you must avoid.

degradation_pathways Start D-Leucine, 4-fluoro- ethyl ester Base Strong Base / Heat Start->Base Path1 Pathway A: Alpha-Deprotonation Base->Path1 pKa ~13-15 Path2 Pathway B: Gamma-Elimination Base->Path2 E2 Mechanism Racemate Racemization (Loss of Chiral Purity) Path1->Racemate Alkene Dehydro-Leucine (Loss of Fluorine) Path2->Alkene

Caption: Figure 1. The dual-threat mechanism. Strong bases attack the alpha-proton (racemization) or the beta-proton (elimination).

1.2 Storage & Salt vs. Free Base
  • The Salt (Recommended): The hydrochloride salt (HCl) is the thermodynamically stable form. Store at -20°C under Argon. The protonated amine protects the

    
    -carbon from deprotonation.
    
  • The Free Base (High Risk): The free amine is an unstable oil. Never store the free base. Generate it in situ immediately before coupling or reaction.

Module 2: Purification & Isolation

The "Free Basing" Protocol

Most experimental failures occur when researchers attempt to isolate the free base using standard "Leucine" protocols. Standard 1N NaOH washes will destroy this molecule.

Protocol: Safe Liberation of the Free Base

Objective: Neutralize the HCl salt without triggering HF elimination or racemization.

  • Solvent Choice: Dissolve the HCl salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid alcohols (risk of transesterification).

  • Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Heat accelerates elimination.

  • Base Selection:

    • Forbidden: NaOH, KOH, strong alkoxides.

    • Recommended: Saturated NaHCO3 (aq) or K2CO3 (aq).

  • Execution:

    • Add cold saturated NaHCO3 to the organic phase.

    • Stir vigorously for 5-10 minutes at 0°C.

    • Separate layers immediately.

    • Dry organic layer over Na2SO4 (MgSO4 can be slightly acidic/Lewis acidic, Na2SO4 is safer).

    • Do not concentrate to dryness if possible. Use the solution directly. If concentration is required, keep bath temp < 25°C.

Module 3: Chromatographic Strategy

The Separation

Purifying the ester from reaction byproducts requires specific HPLC conditions to prevent on-column degradation.

3.1 HPLC Method Development

Fluorine alters the lipophilicity. While 4-fluoro-leucine is distinct, it often co-elutes with non-fluorinated leucine impurities if the gradient is too shallow.

ParameterRecommendationRationale
Column C18 (End-capped)Standard hydrophobicity. End-capping prevents silanol interactions with the amine.
Mobile Phase A Water + 0.1% TFAAcidic pH keeps the amine protonated (

), preventing interaction with silanols and stabilizing the chiral center.
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic modifier.
Gradient 5% to 60% B over 20 minThe fluorine atom slightly reduces retention compared to Leucine; a focused gradient is needed.
Detection UV 210 nmNo chromophore; rely on peptide bond/ester absorption.
3.2 Chiral Resolution (Enantiomeric Excess)

If you suspect racemization, you must verify the D/L ratio.

  • Column: Daicel Chiralpak zwix(+) or Crownpak CR-I(+).

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile.[1]

  • Note: Standard normal phase chiral methods (Hexane/IPA) often fail for free amino esters due to poor solubility and amine tailing.

Module 4: Troubleshooting & FAQ

Field-Proven Solutions

Q1: I see a new peak at [M-20] mass units in my LCMS. What is it? A: This is likely the dehydro-leucine derivative (Loss of HF, Mass ~20).

  • Cause: Your workup was too basic (pH > 10) or you used heat during rotary evaporation.

  • Fix: Switch to NaHCO3 workup and keep all steps at 4°C.

Q2: My yield is low, and I see "Leucine" in the NMR. A: This is defluorination (reductive) or contamination.

  • Diagnosis: Check the coupling constants. 4-fluoro-leucine has distinct H-F coupling in

    
    H NMR (multiplet splitting).
    
  • Fix: If using catalytic hydrogenation (Pd/C) elsewhere in your synthesis, be aware that C-F bonds can sometimes be labile under aggressive hydrogenation conditions.

Q3: Can I use this in standard SPPS (Solid Phase Peptide Synthesis)? A: Yes, but with modifications.

  • Coupling: Use DIC/Oxyma Pure. Avoid HATU/DIEA if possible, as the excess DIEA (base) can promote racemization of the activated ester.

  • Deprotection: Standard Fmoc removal (20% Piperidine) is risky for the C-terminal 4-fluoro residue. Use 50% Piperazine or DBU/Piperidine mixes which are milder/faster to minimize base exposure time.

References
  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[1][2] European Journal of Organic Chemistry. Link

  • Sutherland, A., et al. (2014). Synthesis of 4-fluoroleucine and its incorporation into proteins.[3] Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Boc Sciences. Fluorinated Amino Acids: Properties and Applications.

  • Thermo Fisher Scientific. Safety Data Sheet: L-Leucine ethyl ester hydrochloride (Analogous Handling).Link

Sources

stability and storage conditions for "D-Leucine, 4-fluoro-, ethyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for D-Leucine, 4-fluoro-, ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and provide troubleshooting guidance based on the chemical properties of fluorinated amino acid esters.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the optimal storage conditions for D-Leucine, 4-fluoro-, ethyl ester?

To ensure the long-term stability and integrity of D-Leucine, 4-fluoro-, ethyl ester, it is crucial to adhere to specific storage conditions that mitigate potential degradation. As a fluorinated amino acid ester, the compound is susceptible to degradation from heat, moisture, and light.[1][2][3][4][5]

For optimal long-term storage, the solid compound should be stored at -20°C in a desiccated, airtight container to protect it from moisture.[6][7] For short-term storage, such as between experiments, maintaining the compound at 2-8°C is acceptable, provided it is well-sealed and protected from light.[8]

Question 2: How should I handle the compound upon receiving it and before use?

Proper handling is critical to prevent contamination and degradation.

  • Equilibration: Before opening the vial for the first time, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis of the ethyl ester.

  • Inert Atmosphere: For maximum stability, especially if the compound will be stored for an extended period after opening, consider flushing the vial with an inert gas like argon or nitrogen before resealing.[1] This displaces oxygen and moisture, preventing potential oxidation.[1]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[2][4]

Question 3: The compound is a solid. How should I prepare solutions, and can I store them?

It is strongly recommended to prepare solutions fresh for each experiment. If you must prepare a stock solution, it is best to:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Ensure your solvent is of high purity and has a low water content.

  • Aliquoting: If you do not plan to use the entire stock solution at once, immediately aliquot it into smaller, single-use volumes in tightly sealed vials.

  • Storage of Solutions: Store these aliquots at -80°C .[7] This minimizes degradation from repeated freeze-thaw cycles and slows down potential hydrolysis. Avoid storing solutions in aqueous buffers for any significant length of time.

Troubleshooting Experimental Inconsistencies

Question 4: I am seeing variable results in my experiments. Could this be related to the stability of D-Leucine, 4-fluoro-, ethyl ester?

Inconsistent experimental outcomes are often linked to compound degradation. The primary pathway of degradation for this molecule is likely the hydrolysis of the ethyl ester group, which would yield 4-fluoro-D-leucine and ethanol. This can be accelerated by:

  • Presence of water: Either in solvents or from atmospheric humidity.

  • pH of the reaction medium: Both acidic and basic conditions can catalyze ester hydrolysis.[9]

  • Temperature: Higher temperatures will increase the rate of degradation.[1]

If you suspect degradation, it is advisable to use a fresh, unopened vial of the compound or to re-purify the material if possible. Analytical techniques such as HPLC can be used to assess the purity of your sample.[9]

Question 5: What are the visible signs of compound degradation?

While there may not always be obvious visual cues, you might observe:

  • Change in appearance: A change from a white powder to a discolored or clumpy solid could indicate degradation or moisture absorption.

  • Incomplete dissolution: Difficulty in dissolving the compound in a solvent in which it was previously soluble could suggest the presence of insoluble degradation products.

  • Unexpected analytical results: The appearance of new peaks in your analytical data (e.g., HPLC, LC-MS, NMR) is a strong indicator of degradation. The primary degradation products to look for would be furoic acid and leucine.[9]

Summary of Storage and Handling Conditions

ConditionRecommendationRationale
Long-Term Storage (Solid) -20°C, desiccated, airtight container.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[6][7]
Short-Term Storage (Solid) 2-8°C, desiccated, airtight container.Suitable for brief periods between uses, while still protecting from moisture and heat.[8]
Storage (In Solution) -80°C in small, single-use aliquots (in anhydrous solvent).Prevents degradation from repeated freeze-thaw cycles and slows hydrolysis.[7]
Handling Allow to warm to room temperature before opening. Use in a well-ventilated area with proper PPE. Consider use of an inert atmosphere.Prevents moisture condensation and ensures user safety.[1][2][4]
Protection Protect from light and strong oxidizing agents.Fluorinated compounds can be light-sensitive, and the amino group can be oxidized.[1][3][5]

Experimental Workflow and Troubleshooting

Below is a workflow to guide the use of D-Leucine, 4-fluoro-, ethyl ester and troubleshoot common issues.

Caption: Troubleshooting workflow for D-Leucine, 4-fluoro-, ethyl ester.

References

  • Protheragen. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D-Leucine. Retrieved from [Link]

  • Pennica, C. (2015, April 14). Can anyone help with storage of alexa fluor NHS ester dye? ResearchGate. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). (S)-4-fluoroleucine Ethyl Ester 156047-39-1. Retrieved from [Link]

  • Donboo Amino Acid Co., Ltd. (n.d.). LEU46 4-氟-L-亮氨酸乙酯156047-39-1 4-Fluoro-L-Leucine ethyl ester. Retrieved from [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters. (n.d.). ACCQ•Fluor reagent kIt - Care and Use Manual. Retrieved from [Link]

  • Verde-Sesto, E., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • Peng, X., et al. (2019). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. Journal of Animal Science and Biotechnology. Retrieved from [Link]

  • Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2022). Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial respiration. Nature Communications. Retrieved from [Link]

Sources

Technical Support Center: Fluorinated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Fluorinated Peptide Synthesis Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists Format: Technical Guide, Troubleshooting Workflows, and FAQs

Introduction: The "Fluorous Paradox" in Peptide Chemistry

Integrating fluorinated amino acids (FAAs) into peptide sequences is a powerful strategy to enhance metabolic stability, membrane permeability, and receptor binding affinity. However, the unique physicochemical properties of fluorine—high electronegativity, hydrophobicity, and low polarizability—introduce a "fluorous paradox" that complicates solid-phase peptide synthesis (SPPS).

While fluorine atoms are small (van der Waals radius ~1.47 Å vs. 1.20 Å for H), their strong electron-withdrawing nature (EWN) deactivates nucleophilic amino groups and alters the acidity of


-protons, leading to coupling failures and racemization. Furthermore, fluorinated side chains often induce strong hydrophobic collapse and aggregation, rendering standard SPPS protocols ineffective.

This guide provides field-proven protocols to overcome these specific challenges.

Module 1: Overcoming Coupling Difficulties

The Problem: Steric Hindrance & Electronic Deactivation

Fluorinated residues, particularly bulky ones like pentafluorophenylalanine (


-Phe) or trifluoromethyl-substituted analogs, suffer from slow coupling kinetics.
  • Electronic Effect: The EWN of fluorine reduces the nucleophilicity of the N-terminal amine of the growing chain if the previous residue was fluorinated.

  • Steric Effect: Bulky side chains (e.g.,

    
    ) hinder the approach of the activated incoming amino acid.
    
Optimized Protocol: High-Efficiency Coupling

Standard Reagents (DIC/Oxyma) are often insufficient. Switch to high-reactivity uronium/aminium salts or phosphonium reagents.

ParameterStandard SPPSFluorinated/Difficult SPPS
Coupling Reagent DIC/Oxyma PureHATU or COMU (Higher reactivity)
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA (controlled)
Solvent DMFDMF/DMSO (1:1) or NMP (Disrupts aggregation)
Temperature AmbientMicrowave (50°C - 75°C) or 50°C (Conventional)
Cycles Single Coupling (1 hr)Double Coupling (2 x 45 min)
Troubleshooting Workflow: Coupling Failure

Use this decision tree when incomplete coupling (deletion sequences) is observed via LC-MS.

CouplingTroubleshooting Start Issue: Incomplete Coupling (Deletion Sequences) CheckAgg Is the sequence prone to aggregation? (>5 hydrophobic residues) Start->CheckAgg AggYes Yes: Aggregation Likely CheckAgg->AggYes Yes AggNo No: Steric/Electronic Issue CheckAgg->AggNo No SolventSwitch Switch Solvent: Use NMP or DMF/DMSO (1:1) Add Chaotropic Salts (0.1M LiCl) AggYes->SolventSwitch ReagentSwitch Switch Reagent: Use HATU or COMU Double Coupling (2x) AggNo->ReagentSwitch Microwave Apply Microwave Heating (50°C for His/Cys, 75°C others) SolventSwitch->Microwave ReagentSwitch->Microwave Success Monitor via Chloranil Test or micro-cleavage LC-MS Microwave->Success

Figure 1: Decision tree for troubleshooting incomplete coupling events in fluorinated sequences.

Module 2: Preventing Racemization

The Problem: Acidity of the -Proton

Fluorine substituents, especially on the phenyl ring of Phenylglycine (Phg) or Phenylalanine (Phe), significantly increase the acidity of the


-proton. This makes the activated amino acid highly susceptible to base-catalyzed racemization (epimerization) via the oxazolone mechanism during coupling.

High Risk Residues:

  • Fluorinated Phenylglycine (e.g., 4-F-Phg,

    
    -Phg).
    
  • Trifluoromethyl-Alanine.[1]

  • Histidine/Cysteine (standard risk, exacerbated by fluorinated neighbors).

Critical Control Points
  • Base Choice: Avoid strong/hindered bases like DIPEA if possible during the activation of highly acidic residues. Sym-collidine (TMP) is a weaker base (

    
     ~7.4) that minimizes proton abstraction while sufficient for activation.
    
  • Pre-activation: NEVER pre-activate fluorinated Phg derivatives. Add the base last to the resin/amino acid mixture.

  • Coupling Reagent: COMU and DEPBT have shown superior resistance to racemization compared to HATU/HBTU for sensitive residues [1].

Protocol: Racemization-Free Coupling of Fluorinated Phg
  • Dissolve: Fmoc-FAA-OH (3 eq) and COMU (3 eq) in DMF.

  • Add to Resin: Pour solution onto the resin before adding base.

  • Activate: Add TMP (Sym-collidine, 3 eq) directly to the reaction vessel.

  • Reaction: Shake for 1 hour at Room Temperature (Do NOT heat sensitive chiral residues).

Module 3: Solubility & Aggregation Management

The Problem: The "Teflon" Effect

Fluorinated side chains increase the hydrophobicity of the peptide, often leading to on-resin aggregation (beta-sheet formation). This results in "difficult sequences" where reagents cannot penetrate the resin matrix, leading to truncated peptides.

Solvent Systems & Additives ("Magic Mixtures")

Standard DMF is often insufficient for poly-fluorinated peptides.

Solvent SystemCompositionApplication
Standard DMFGeneral synthesis.
Magic Mixture 1 DCM / DMF / NMP (1:1:1)Moderate aggregation. Improves swelling.[2]
Magic Mixture 2 1% Triton X-100 in DMFReduces hydrophobic interactions.
Chaotropic 0.1 M LiCl or KSCN in DMFDisrupts H-bonds/Beta-sheets.
Fluorinated HFIP (Hexafluoroisopropanol) / DCMExtreme aggregation (use for coupling, not deprotection).
Monitoring: Gel-Phase 19F NMR

Unlike UV monitoring, which fails when aggregation occurs, 19F NMR can directly monitor the chemical environment of the fluorine atoms on the solid support [2].

  • Technique: Swell resin in

    
     or 
    
    
    
    .
  • Observation: A sharp peak indicates mobile, solvated residues. Broadening or disappearance of the peak indicates aggregation/collapse.

Module 4: Cleavage & Side Reactions

The Problem: Stability of C-F Bonds

While the C-F bond is generally stable to TFA, side reactions can occur:

  • Thiol-Fluoro Interactions: In the presence of scavengers like EDT (ethanedithiol), nucleophilic attack on certain fluorinated positions (rare, but possible with specific leaving groups) can occur.

  • Defluorination: Rare under standard TFA conditions but can be catalyzed by reducing metals if present.

Cleavage Cocktail Recommendations

Avoid "Reagent K" (high thioanisole/EDT) unless Cys/Met/Trp are present. For simple fluorinated peptides, use a milder cocktail to prevent potential scavenger adducts.

Recommended Cocktail (Cocktail B):

  • TFA (95%)[2]

  • TIS (Triisopropylsilane) (2.5%)

  • 
     (2.5%)
    

If Cys/Met are present:

  • TFA (92.5%)

  • TIS (2.5%)

  • 
     (2.5%)
    
  • DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%) - Less odorous and often gentler than EDT.

FAQ: Frequently Asked Questions

Q1: My fluorinated peptide is eluting as a broad blob on HPLC. Why? A: Fluorinated peptides often exhibit different retention behaviors due to the "fluorous" phase separation effect. They may interact strongly with the C18 column.

  • Fix: Try a C4 column or a Fluoro-Flash (fluorous phase) column.

  • Fix: Run the gradient at a higher temperature (60°C) to sharpen peaks (ensure peptide stability first).

Q2: Can I use 19F NMR to quantify yield on-bead? A: Yes. By adding an internal standard (e.g., trifluoroacetic acid or a fluorinated benzoic acid derivative) to the NMR tube with the swollen resin, you can integrate the resin-bound fluorine signal against the standard to calculate loading efficiency [3].

Q3: I see a mass +20 Da higher than expected. What is it? A: This is likely HF addition or ion trapping, but in SPPS, check for Aspartimide formation (+/- mass changes) or incomplete deprotection. However, specifically for fluorinated peptides, ensure it's not a sodium adduct (+23 Da) which is common due to high hydrophobicity trapping salts.

Q4: Is it safe to microwave fluorinated amino acids? A: Generally, yes. However, avoid microwaving Fluorinated Phenylglycine (Phg) and Histidine . These are prone to racemization at high temperatures. Couple these at Room Temperature.

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2374-2377. Link

  • Pudelko, M., Kihlberg, J., & Elofsson, M. (2007). Application of gel-phase 19F NMR spectroscopy for optimization of solid-phase synthesis of a hydrophobic peptide from the signal sequence of the mucin MUC1.[3] Journal of Peptide Science, 13(5), 354-361.[3] Link

  • Svensson, A., Fex, T., & Kihlberg, J. (1996). Use of 19F NMR spectroscopy to evaluate reactions in solid phase organic synthesis.[3][4] Tetrahedron Letters, 37(42), 7649-7652. Link

  • Verma, A. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Journal of Peptide Science. Link

Sources

minimizing side reactions in "D-Leucine, 4-fluoro-, ethyl ester" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific synthetic challenges of D-Leucine, 4-fluoro-, ethyl ester (CAS: generic structure implied).

The synthesis of this molecule presents a "perfect storm" of competing side reactions:

  • Tertiary Fluoride Instability: The fluorine at the 4-position (gamma-carbon) creates a tertiary alkyl fluoride. These are exceptionally prone to elimination (E1/E2) to form alkenes (dehydroleucine) and solvolysis (reversion to alcohol).

  • Esterification Risks: Standard acid-catalyzed esterification (e.g., refluxing SOCl₂) often provides enough thermal energy and acidity to trigger HF elimination.

  • Stereochemical Erosion: Preserving the D-configuration (R-configuration at

    
    -carbon) requires avoiding racemization pathways common to amino acid derivatives.
    

Technical Support Center: 4-Fluoro-D-Leucine Ethyl Ester

Module 1: The Fluorination Stage (Source of Impurity)

Targeting the 4-hydroxy precursor.

The Core Problem: Converting 4-hydroxy-D-leucine to 4-fluoro-D-leucine involves substitution at a tertiary carbon .

  • Mechanism: Reagents like DAST or Deoxo-Fluor activate the hydroxyl group. The resulting intermediate is a good leaving group.[1][2]

  • Side Reaction (Critical): Because the center is tertiary, the transition state has significant carbocation character. The adjacent protons (at C3 and C5 methyls) are readily abstracted, leading to 4,5-dehydroleucine (alkene formation) rather than fluorination.

Troubleshooting Protocol:

IssueDiagnosisRoot CauseCorrective Action
Low Yield / Olefin Formation NMR shows vinyl protons (5.0–6.0 ppm).E1/E2 Elimination dominates over SN1/SN2.Switch Reagent: Use XtalFluor-E or PyFluor instead of DAST. These reagents are less basic and minimize elimination.Temp Control: Conduct reaction at -78°C , warming very slowly to 0°C. Never heat.
Complete Loss of Material Black tar / decomposition.Thermal runaway of aminosulfuranes.Solvent Change: Switch from THF (can polymerize/cleave) to DCM (Dichloromethane). Ensure strictly anhydrous conditions.
Isomerization Product is a mixture of diastereomers.[3]Carbocation rearrangement (Methyl migration).Kinetic Control: Quench the reaction immediately upon completion (monitor via 19F NMR). Do not let it stir overnight.

Visualization: The Elimination vs. Substitution Bifurcation

FluorinationPathways cluster_legend Reaction Control Start 4-Hydroxy-D-Leucine (Protected) Activated Activated Intermediate (OSF2NEt2) Start->Activated DAST/Deoxo-Fluor -78°C Carbocation Tertiary Carbocation (Transient) Activated->Carbocation Thermal Energy (>0°C) Product 4-Fluoro-D-Leucine (Target) Activated->Product SN2-like Substitution (Kinetic Pathway) SideProduct 4,5-Dehydroleucine (Elimination Impurity) Carbocation->SideProduct E1 Elimination (-H+) Legend Keep T < -20°C to favor Green path

Caption: Mechanistic bifurcation during deoxyfluorination. High temperatures favor the red pathway (Elimination).

Module 2: The Esterification Stage (Processing Risks)

Converting the amino acid to the ethyl ester.

The Core Problem: Standard Fischer esterification requires refluxing in ethanol with acid (HCl or H₂SO₄).

  • Risk: The C4–F bond is acid-labile, especially at reflux temperatures. The presence of H⁺ facilitates the departure of F⁻ (as HF), driven by the formation of the stable tertiary carbocation, which then eliminates to the alkene.

Troubleshooting Protocol:

Q: My esterification yield is good, but I see defluorinated byproducts. Why? A: You likely used standard thionyl chloride reflux conditions (80°C). The tertiary fluoride cannot withstand prolonged heating in acidic ethanol.

Recommended Protocol: The "Cold Thionyl" Method

  • Chill: Cool absolute ethanol (20 vol) to -10°C (ice/salt bath).

  • Activate: Add Thionyl Chloride (1.2 equiv) dropwise. Do not let temp rise above 0°C. Stir for 30 mins to generate anhydrous HCl/EtO-SO-Cl.

  • Add: Add 4-fluoro-D-leucine (solid) in one portion.

  • React: Allow to warm to Room Temperature (20-25°C) . DO NOT REFLUX.

  • Monitor: Check via TLC or LCMS after 4-6 hours. The reaction is slower but preserves the C–F bond.

  • Workup: Evaporate volatiles at <30°C under vacuum. Do not use a high-temp water bath.

Alternative: Steglich Esterification (If Acid Sensitivity is Extreme) If the "Cold Thionyl" method still causes elimination, use a coupling reagent approach which operates at neutral pH.

  • Reagents: EDC[4][5]·HCl (1.1 eq), DMAP (0.1 eq), Ethanol (5 eq), DCM (Solvent).

  • Conditions: 0°C to RT. This avoids the generation of strong mineral acid entirely.[4]

Module 3: Workup & Storage (Diketopiperazine Control)

The Core Problem: Amino acid ethyl esters are unstable as free bases. Two molecules will condense to form a Diketopiperazine (DKP) , a cyclic dimer. This reaction is irreversible and crashes out of solution.

Troubleshooting Protocol:

ObservationDiagnosisPrevention Strategy
White precipitate forms in the oil DKP Formation (Dimerization).Keep as Salt: Store the product as the Hydrochloride Salt (R-NH₃⁺ Cl⁻). It is stable in this form. Only neutralize (free base) immediately before the next reaction step.
Loss of Optical Rotation Racemization.Avoid Strong Base: During workup, use NaHCO₃ (sat. aq.) rather than NaOH.[6][7] Keep contact time with base under 5 minutes.

Visualization: The DKP Trap

DKP_Risk Salt 4-Fluoro-D-Leu-OEt • HCl (Stable Storage Form) FreeBase Free Amine (Reactive) Salt->FreeBase Neutralization (NaHCO3) DKP Diketopiperazine (DKP) (Irreversible Dimer) FreeBase->DKP Self-Condensation (Time + Room Temp) NextStep NextStep FreeBase->NextStep Immediate Coupling (Desired Path)

Caption: Stability workflow. The free base must be used immediately to prevent dimerization (DKP).

Frequently Asked Questions (FAQs)

Q1: Can I use 4-hydroxy-L-leucine to make 4-fluoro-D-leucine?

  • Answer: Stereochemically, yes, but be careful. The fluorination (DAST) inverts the configuration at the hydroxyl center (C4). However, the D/L designation of leucine is determined by the alpha-carbon (C2) . Fluorination at the gamma-carbon (C4) creates a diastereomer, but it does not invert the alpha-center. If you start with L-Leucine derivative, you get a fluorinated L-Leucine derivative. To get D-Leucine , you must start with a D-Leucine precursor.

Q2: Why does the fluorine signal in NMR split into a complex multiplet?

  • Answer: This is normal. The fluorine atom couples with the geminal protons (if any) and vicinal protons at C3 and C5. In 4-fluoro-leucine, the F is on a tertiary carbon, so it couples with the CH₂ at C3 (3JH-F ≈ 20-25 Hz) and the methyl protons at C5 (3JH-F ≈ 20 Hz). This creates a distinct multiplet pattern around -130 to -150 ppm (relative to CFCl₃).

Q3: Is the ethyl ester stable in water?

  • Answer: As a hydrochloride salt, it is moderately stable in acidic water. However, as a free base, it will rapidly hydrolyze back to the acid or cyclize to the DKP. Always store strictly anhydrous at -20°C.

References

  • Sutherland, A., et al. (2004). "Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine." Organic & Biomolecular Chemistry. Link

    • Note: Provides foundational knowledge on fluoroleucine stereochemistry and synthesis.
  • Nielsen, M. K., et al. (2015).[8] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[8][9] Journal of the American Chemical Society.[10] Link

    • Note: Citations for minimizing elimination side reactions during fluorin
  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.[10] Link

    • Note: The authoritative mechanism on DKP form
  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link

    • Note: General mechanism for acid chloride/ester form

Sources

troubleshooting low incorporation efficiency of modified amino acids

[1][2]

Status: Operational Operator: Senior Application Scientist Ticket ID: GCE-OPT-2024

Welcome to the Technical Support Center

You are likely here because your modified amino acid incorporation experiment—specifically via Genetic Code Expansion (GCE)—is failing. You may be seeing truncated proteins, low overall yields, or "leaky" background expression.

This guide is not a generic textbook summary. It is a diagnostic system designed to isolate the failure point in the orthogonal translation pathway. We treat the cell as a factory: if the output is flawed, we must check the Engine (aaRS/tRNA), the Fuel (ncAA), and the Chassis (Host Strain).

Part 1: Diagnostic Workflow

Before adjusting concentrations, you must identify the phenotype of your failure. Use the decision tree below to categorize your issue.

TroubleshootingFlowStartStart: Define the Failure ModeCheckBandAnalyze Western Blot / SDS-PAGEStart->CheckBandTruncationDominant Low MW Band(Truncation at Stop Codon)CheckBand->TruncationBand at cut-off siteWT_BandFull Length Band(But ncAA not incorporated)CheckBand->WT_BandBand at full size(Mass Spec confirms WT)LowYieldWeak/No Expression(Full Length)CheckBand->LowYieldNo visible bandRF1_IssueDiagnosis: RF1 Competitionor Weak Suppressor tRNATruncation->RF1_IssueFidelity_IssueDiagnosis: Synthetase Promiscuity(Misincorporation of natural AA)WT_Band->Fidelity_IssueToxicity_IssueDiagnosis: ncAA Toxicityor Poor UptakeLowYield->Toxicity_Issue

Figure 1: Diagnostic decision tree to isolate the root cause of incorporation failure based on protein gel phenotype.

Part 2: Troubleshooting Guides (FAQs)
Category 1: The Engine (aaRS/tRNA Machinery)

Q: I see a strong truncated band at the site of my amber codon (TAG). Why isn't the suppression working?

A: You are fighting a losing battle against Release Factor 1 (RF1). In standard E. coli (e.g., BL21), the orthogonal tRNA (suppressor) must compete with RF1 for the UAG stop codon. RF1 is faster and more abundant. If the suppressor tRNA levels are low or the aminoacyl-tRNA synthetase (aaRS) is slow, RF1 wins, causing premature termination.

  • Immediate Fix: Increase the expression of the suppressor tRNA. Ensure your tRNA is driven by a strong constitutive promoter (e.g., proK or lpp) and is on a high-copy plasmid (e.g., pUC origin).

  • Systemic Fix: Switch to a Genomically Recoded Organism (GRO) . The strain C321.ΔA has all 321 UAG stop codons replaced with UAA, allowing for the complete deletion of RF1 (prfA). This eliminates competition, often doubling or tripling incorporation efficiency [1].

Q: My protein is full-length, but Mass Spec shows it contains Phenylalanine/Tyrosine instead of my ncAA.

A: Your synthetase (aaRS) is "leaky" (promiscuous). This occurs when the orthogonal aaRS activates a natural amino acid (usually Phe or Tyr) instead of your ncAA. This is common when the ncAA has poor solubility or uptake, forcing the enzyme to accept a natural substrate.

  • The Test: Run an expression control without adding the ncAA. If you see full-length protein, your system is not orthogonal.

  • The Fix: You need a more specific synthetase variant. Search for "polyspecific" PylRS variants evolved for your specific side-chain class [2]. Alternatively, use a "negative selection" protocol (e.g., barnase suppression) to evolve a stricter enzyme.

Category 2: The Fuel (Substrate & Uptake)

Q: I am adding 1mM ncAA, but yield is still <10% of wild-type.

A: Bioavailability is the silent killer. Just because the ncAA is in the media doesn't mean it's in the cytoplasm. Many large, hydrophobic ncAAs cannot passively diffuse through the E. coli double membrane.

  • Troubleshooting Steps:

    • pH Adjustment: If your ncAA has ionizable groups (e.g., carboxylic acids), adjust media pH to keep it neutral/protonated to assist passive diffusion.

    • Carrier Proteins: Unlike mammalian cells, E. coli lacks broad-spectrum amino acid transporters for exotic side chains.

    • Timing: Add the ncAA before induction (at OD600 ~0.4) to allow intracellular pools to build up before the ribosome demands them.

Category 3: The Chassis (Host & Context)

Q: Why does the position of the stop codon matter? It works at residue 10 but fails at residue 50.

A: This is the "Context Effect." Nucleotides flanking the UAG codon influence the ribosome's pausing duration. A "weak" context allows RF1 to bind before the suppressor tRNA can arrive. Furthermore, placing an ncAA too close to the N-terminus can trigger the N-end rule degradation pathway if the methionine is cleaved.

  • The Fix: Avoid placing UAG codons immediately after a start codon. Try to flank the UAG with A-rich downstream sequences, which have been shown to slow down termination in some contexts.

Part 3: Mechanism of Action (Visualized)

Understanding the competition at the A-site is critical for troubleshooting.

Mechanismcluster_0Standard E. coli (BL21)cluster_1Recoded E. coli (C321.ΔA)RibosomeRibosome at UAG CodonRF1Release Factor 1 (RF1)(The Enemy)Ribosome->RF1 High Affinity bindingtRNAOrthogonal tRNA-CUA(The Hero)Ribosome->tRNA CompetitionTerminationTermination(Truncated Protein)RF1->TerminationSuppressionSuppression(ncAA Incorporated)tRNA->SuppressionRF1_DelRF1 Deleted

Figure 2: The molecular competition between RF1 and the Suppressor tRNA. In C321.ΔA strains, the "Red Path" (Termination) is physically removed.

Part 4: Essential Protocols
Protocol A: The "Leaky" Control Assay (Fidelity Check)

Use this to verify if your synthetase is incorporating natural amino acids.

  • Setup: Prepare two cultures of your expression strain (containing Plasmid A: Target-TAG and Plasmid B: aaRS/tRNA).

  • Media: Use Minimal Media (M9) rather than LB. LB contains trace amino acids that can confuse results.

  • Induction:

    • Culture A: Induce + ncAA (1 mM).

    • Culture B: Induce + Volume equivalent of solvent (e.g., NaOH or DMSO).

  • Analysis:

    • Lyse cells and run SDS-PAGE.

    • Pass: Strong band in A, no band in B.

    • Fail: Band in B (indicates the aaRS is using Phe/Tyr/Lys).

Protocol B: Intact Protein Mass Spectrometry (The Gold Standard)

SDS-PAGE cannot distinguish between a Tyrosine (181 Da) and a p-Azido-Phenylalanine (204 Da). You must use Mass Spec.

  • Purification: Purify the protein via His-tag/Strep-tag. It must be >90% pure.

  • Desalting: Buffer exchange into 0.1% Formic Acid / Water (LC-MS grade) using Zeba spin columns. Salt kills MS signal.

  • Acquisition: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use software (e.g., MaxEnt1) to deconvolute the charge envelope to zero-charge mass.

  • Calculation:

    • Expected Mass = (MW of Wild Type) - (MW of Tyr) + (MW of ncAA).

    • Note: If you see a mass shift of -131 Da, the N-terminal Methionine was cleaved (common in E. coli).

References
  • Lajoie, M. J., et al. (2013).[1][2][3] Genomically Recoded Organisms Expand Biological Functions.[1][2][3][4] Science, 342(6156), 357–360.[1][2][3] [Link] (The foundational paper for the C321.ΔA strain, demonstrating the removal of RF1 to eliminate truncation).

  • Wan, W., et al. (2010). A facile system for genetic code expansion in E. coli. Nature Chemical Biology, 6, 717–723. [Link] (Describes the optimization of the PylRS/tRNA pair, the most common engine for modified amino acids).

  • Amiram, M., et al. (2015). Evolution of translation machinery in recoded bacteria enables multi-site incorporation of nonstandard amino acids.[4] Nature Biotechnology, 33, 1272–1279. [Link] (Advanced troubleshooting for multi-site incorporation and ribosome evolution).

"D-Leucine, 4-fluoro-, ethyl ester" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

Compound: D-Leucine, 4-fluoro-, ethyl ester (and its hydrochloride salt) Primary Application: Peptidomimetics, metabolic stability studies, and ¹⁹F-NMR probes.[1][2]

This guide addresses the unique physicochemical challenges posed by 4-fluoro-D-leucine ethyl ester . While D-Leucine is a standard hydrophobic amino acid, the introduction of a fluorine atom at the


-position (position 4) fundamentally alters its solubility and reactivity profile.[1][2]
The "Fluorine Effect" on Solubility

Researchers often assume this compound behaves exactly like Leucine ethyl ester.[2] It does not.

  • Altered Lipophilicity: The C-F bond is highly polar yet non-polarizable.[1][2] While it increases the overall lipophilicity (LogP) of the molecule compared to the C-H bond, it also creates a "dipole moment" that can lead to unexpected insolubility in non-polar solvents like Hexane or pure Ether [1, 2].[2]

  • pKa Shift: The strong electronegativity of the fluorine atom (inductive effect) pulls electron density away from the

    
    -amine.[2] This lowers the pKa of the ammonium group, making it easier to deprotonate (free-base) but potentially reducing the nucleophilicity of the resulting amine during coupling [3].[2]
    

Critical Handling Protocols

Phase 1: Dissolution for Coupling Reactions

Problem: The hydrochloride salt form (commercial standard) is often insoluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc), leading to heterogeneous reactions and poor yields.[1][2]

The Protocol: Do not attempt to dissolve the salt directly in non-polar organics. You must use a "Solvent Switch" or "In-Situ Neutralization" strategy.[1]

ParameterRecommended ConditionScientific Rationale
Primary Solvent DMF (Dimethylformamide) or NMP High dielectric constant breaks the crystal lattice of the zwitterionic/salt form.[1][2]
Co-Solvent DCM (up to 50% v/v)Added after dissolution in DMF to improve swelling of resins (if SPPS) or lower viscosity.[1][2]
Base (Neutralizer) DIPEA (Diisopropylethylamine)Essential.[1][2] Add 2.0–2.5 equivalents relative to the amine salt.[2] This liberates the free base in situ.[2]
Observation Solution turns clear upon base addition.Visual confirmation that the lipophilic free base has been generated and is soluble.[2]
Phase 2: Aqueous Workup & Extraction (The "Oiling Out" Issue)

Problem: During extraction, the compound often forms a middle layer (emulsion) or "oils out" rather than partitioning cleanly into the organic phase.[2]

The Protocol:

  • Dilution: Dilute the reaction mixture with EtOAc (Ethyl Acetate). Avoid DCM for extractions as it promotes emulsions with fluorinated species.[1][2]

  • pH Adjustment (Critical):

    • The goal is to keep the amine unprotonated (Free Base) so it stays in the organic layer.[2]

    • Target pH: 8.5 – 9.0.

    • Warning: Do NOT exceed pH 10.[1] Ethyl esters are prone to hydrolysis (saponification) under strongly basic conditions, converting your product back to the free acid (D-Leucine, 4-fluoro-), which will be lost to the aqueous phase.[1][2]

  • Salting Out: Use saturated NaCl (Brine).[1][2] The fluorine atom increases the density of the organic layer; brine increases the density of the aqueous layer, forcing a cleaner phase separation.[2]

Troubleshooting Guide (FAQ Format)

Q1: I am getting low yields in peptide coupling using standard EDC/HOBt. Why? A: The fluorine atom at position 4 is an Electron Withdrawing Group (EWG).[1][2] Through the inductive effect, it reduces the electron density on the


-amine, making it a weaker nucleophile  than standard Leucine.[2]
  • Solution: Switch to more potent coupling reagents like HATU or COMU .[1]

  • Solution: Allow longer reaction times (2–4 hours instead of 1 hour).

  • Reference: See BenchChem Technical Support on hindered amines [4].

Q2: My product disappears during the acid wash (1M HCl) step of the workup. A: You likely re-formed the hydrochloride salt.

  • Mechanism: When you wash the organic layer with 1M HCl, the amine protonates. 4-fluoro-leucine ethyl ester HCl is highly water-soluble.[1][2] It partitions out of the organic layer and into the acid wash.[2]

  • Solution: If your product is the free amine, do not wash with strong acid.[1][2] Wash with 5% Citric Acid (mild) or Brine only.[1][2] If you need to remove excess base, use a very quick, cold wash with dilute KHSO₄.[1][2]

Q3: Can I store the free base? A: Not recommended. Amino acid ethyl esters are unstable as free bases due to cyclization (diketopiperazine formation) and hydrolysis.[1]

  • Best Practice: Store as the HCl salt at -20°C. Generate the free base immediately prior to use.[2]

Visual Workflows

Diagram 1: Solvent Selection & Dissolution Logic

Use this decision tree to select the correct solvent system based on your specific process step.[2]

SolventLogic Start Start: 4-Fluoro-D-Leu-OEt (HCl Salt) Action What is your goal? Start->Action Coupling Peptide Coupling Action->Coupling Analysis Analysis (NMR/HPLC) Action->Analysis Workup Aqueous Workup Action->Workup Solv_Coup Use DMF or NMP + 2.5 eq DIPEA Coupling->Solv_Coup Dissolve Salt Solv_Anal DMSO-d6 or MeOD (Avoid CDCl3 for salts) Analysis->Solv_Anal Solubility Check Solv_Work Partition: EtOAc / Sat. NaHCO3 (Avoid DCM) Workup->Solv_Work Free Base Extraction

Caption: Decision matrix for solvent selection. Note that the salt form requires polar aprotic solvents (DMF/DMSO) or biphasic neutralization to dissolve.[2]

Diagram 2: Troubleshooting "Oiling Out" & Low Yields

Follow this flow if you encounter phase separation issues or missing product.

Troubleshooting Issue Problem Detected Check1 Is it an Emulsion? Issue->Check1 Check2 Is Yield Low? Issue->Check2 Sol1 Add Brine (Sat. NaCl) Switch to EtOAc Check1->Sol1 Yes Sol2 Check pH of Aqueous Layer Must be < 10 (Hydrolysis Risk) Check1->Sol2 No, product missing Check2->Sol2 Workup Step Sol3 Use Stronger Coupling Agent (HATU/COMU) due to F-EWG Check2->Sol3 Coupling Step

Caption: Troubleshooting logic for common physical and chemical issues associated with fluorinated amino acid esters.

References

  • Haufe, G., & Lergenmüller, M. (2011).[1][2] Fluorinated Amino Acids: Compatibility with Native Protein Structures and Effects on Protein–Protein Interactions. Chemical Society Reviews.[1] Link

  • Vertex AI Search. (2025).[1][2] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. NIH/PMC.[1][2] Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Longshine Bio-Tech. (2024).[1] (S)-4-fluoroleucine Ethyl Ester Properties and Handling. Link

Sources

overcoming aggregation of peptides containing "D-Leucine, 4-fluoro-, ethyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Aggregation Control for Peptides Containing D-Leucine, 4-fluoro-, ethyl ester

Case ID: 4F-DLEU-AGG-01 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Fluorous" Challenge

You are encountering aggregation because your peptide combines three distinct aggregation-promoting features:

  • The Fluorous Effect: The 4-fluoro-D-Leucine side chain is not just hydrophobic; it is lipophobic and hydrophobic, seeking to segregate itself from both aqueous and standard organic phases. This leads to "fluorous clustering."

  • C-Terminal Capping: The ethyl ester (OEt) removes the C-terminal negative charge, destroying the zwitterionic character that aids solubility in neutral water.

  • D-Stereochemistry: The inclusion of a D-amino acid can induce specific

    
    -turn structures that may promote stacking (amyloid-like fibrillization), especially when driven by the sticky fluorinated side chains.
    

This guide provides a self-validating workflow to solubilize, purify, and handle these "brick-like" peptides without compromising the labile ethyl ester.

Diagnostic Matrix: Identify Your Aggregation State

Before proceeding, match your observation to the aggregation type to select the correct protocol.

ObservationDiagnosisRisk LevelRecommended Protocol
Gel formation in DMSO or DMFHydrogen-bond network (Physical Gelation)HighProtocol A (Chaotropic Disruption)
Precipitation upon adding waterHydrophobic Collapse (The "Oil Out")MediumProtocol B (The Fluorous Switch)
Broad/Split Peaks on HPLCOn-Column AggregationMediumProtocol C (Thermal HPLC)
Low Coupling Yield (Synthesis)Steric/Electronic ShieldingHighProtocol D (Chaotropic Coupling)

Workflow Visualization: The Solubilization Decision Tree

The following logic flow dictates how to handle the peptide based on its unique fluorinated ester properties.

SolubilizationStrategy Start START: Peptide Powder CheckSol Attempt Dissolution in Water/Buffer? Start->CheckSol IsSoluble Soluble? CheckSol->IsSoluble NoWater Insoluble (Expected) IsSoluble->NoWater No CheckEster Check: Is Ethyl Ester Intact? NoWater->CheckEster TryDMSO Attempt 100% DMSO CheckEster->TryDMSO GelDMSO Forms Gel? TryDMSO->GelDMSO HFIP Protocol B: Add HFIP or TFE (Fluorous Disruption) GelDMSO->HFIP No (Hydrophobic) Chaotrope Protocol A: Add LiCl or Gdn·HCl GelDMSO->Chaotrope Yes (H-Bonding) HPLC Proceed to HPLC (Keep >10% Organic in Mobile Phase) HFIP->HPLC Chaotrope->HPLC

Figure 1: Decision matrix for solubilizing fluorinated ethyl-ester peptides. Note the prioritization of fluorinated solvents (HFIP) over standard organics.

Technical Protocols

Protocol A: Chaotropic Disruption (For Gels)

If your peptide forms a gel in DMSO, the aggregation is driven by intermolecular hydrogen bonding (likely due to the D-Leu induced turns).

  • The Fix: Use Lithium Chloride (LiCl).

  • Why: LiCl disrupts hydrogen bond networks in organic solvents and improves the solvation of the peptide backbone.

  • Steps:

    • Prepare a 0.5 M solution of LiCl in dry DMF (Dimethylformamide).

    • Add this solvent to your peptide.

    • Sonicate at 30°C for 10 minutes.

    • Validation: The solution should become clear and free-flowing. If used for synthesis, LiCl does not interfere with standard coupling reagents (HATU/DIC).

Protocol B: The "Fluorous Switch" (For Hydrophobic Collapse)

Standard organic solvents (ACN, MeOH) often fail because fluorinated side chains prefer to self-associate rather than mix with hydrogen-rich solvents.

  • The Fix: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

  • Why: "Like dissolves like." These fluorinated solvents solvate the 4-fluoro-D-Leu side chain, breaking the fluorous aggregates.

  • Steps:

    • Dissolve the peptide in 100% HFIP. (It should dissolve almost instantly).

    • Dilute with water/buffer slowly while vortexing.

    • Target: Maintain at least 5-10% HFIP in the final solution if possible, or dilute immediately prior to injection onto HPLC.

    • Warning: HFIP is volatile and potent. Use glass vials (it can plasticize some tubes).

Protocol C: Thermal HPLC Purification

The 4-fluoro-D-Leu ethyl ester moiety causes peak broadening due to slow interconversion between aggregated and monomeric states on the column.

  • The Fix: Heat.

  • Why: Elevated temperature increases the kinetics of exchange and disrupts Van der Waals forces driving the aggregation.

  • Parameters:

    • Column: C4 or C8 (Avoid C18 if the peptide is extremely hydrophobic; C18 retains too strongly).

    • Temperature: Set column oven to 60°C . (Ensure your column is rated for this; most silica columns are stable up to 60°C).

    • Mobile Phase: Add 10-20% TFE (Trifluoroethanol) to Mobile Phase A.

    • Validation: Peak width at half-height should decrease significantly compared to room temperature runs.

Synthesis Troubleshooting (The Source)

If you are synthesizing this peptide (likely solution phase given the ethyl ester starting material), aggregation often halts the reaction.

Scenario: Coupling H-D-Leu(4-F)-OEt to a fragment. Issue: The reaction turns into a "gel" or slurry, preventing the reagents from diffusing.

Solution: The "Magic Mixture" Do not use pure DCM or DMF. Use a solvent system designed to break beta-sheets:

  • Solvent: DCM:DMF:NMP (1:1:1).

  • Additive: 1% Triton X-100 or 0.4M LiCl.

  • Mechanism: This solvent mixture balances polarity and hydrogen-bond disruption, keeping the growing hydrophobic chain solvated.

Frequently Asked Questions (FAQ)

Q1: Can I use high pH (Ammonium Hydroxide) to solubilize the peptide? CRITICAL WARNING: NO. While high pH ionizes peptides and improves solubility, you have an Ethyl Ester (OEt) at the C-terminus. Esters are susceptible to base-catalyzed hydrolysis (saponification).

  • Result: You will convert your D-Leu(4-F)-OEt into D-Leu(4-F)-OH (free acid) within minutes at pH > 9.

  • Rule: Keep pH < 7.5. Use organic cosolvents (HFIP, DMSO) instead of pH manipulation.

Q2: Why does the 4-fluoro group make it stickier than normal Leucine? Fluorine has a larger surface area than hydrogen and is extremely hydrophobic. However, it is not lipophilic in the traditional sense—it is "fluorophilic." Fluorinated chains tend to segregate from both water and hydrocarbon chains, creating a separate "fluorous phase." This segregation force drives the peptides to clump together tightly to exclude solvent.

Q3: My LC-MS shows the correct mass, but the peak is split. Is it impure? Not necessarily. Peptides containing D-amino acids and fluorinated residues often exist in multiple slowly interconverting conformers (cis/trans isomerism at the amide bond or stable aggregate clusters).

  • Test: Re-run the HPLC at 60°C. If the peaks merge into one sharp peak, it is a single pure species exhibiting dynamic conformational isomerism.

References & Authoritative Grounding

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides."[1] Accounts of Chemical Research. Discusses the "teflon effect" and hydrophobicity of fluorinated amino acids.[1]

  • Koksch, B., et al. (2022).[2][3] "Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation." Nanoscale. Details the aggregation mechanisms of fluorinated peptides.

    • [4]

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Provides general protocols for hydrophobic and ester-containing peptides.

  • Sigma-Aldrich. "L-Leucine ethyl ester hydrochloride Product Sheet." (Analogous properties for D-isomer stability).

Sources

Validation & Comparative

Comparative Guide: D-Leucine vs. Fluorinated Analogs in Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis of D-Leucine and its fluorinated analog, 5,5,5-Trifluoro-D-Leucine , focusing on their pharmacological profiles, metabolic stability, and therapeutic potential in neurological applications.

Executive Summary

D-Leucine has emerged as a potent, non-sedating anticonvulsant capable of terminating ongoing seizures—a distinct advantage over standard therapies like diazepam which are sedative.[1][2] However, its therapeutic window is constrained by rapid renal clearance and chiral inversion by D-amino acid oxidase (DAAO) .

Fluorinated Analogs , specifically 5,5,5-Trifluoro-D-Leucine (TFL) , represent a medicinal chemistry evolution designed to enhance blood-brain barrier (BBB) permeability and metabolic stability. While D-Leucine is the biologically validated anticonvulsant, TFL offers a "teflon-coated" alternative that leverages the unique electronic properties of fluorine to modulate transport kinetics and proteolytic resistance.

Physicochemical & Mechanistic Comparison

The introduction of fluorine atoms into the leucine side chain fundamentally alters the molecule's interaction with biological systems without destroying its recognition by key transporters.

FeatureD-Leucine 5,5,5-Trifluoro-D-Leucine (TFL) Impact of Modification
Structure Hydrocarbon side chain (isobutyl)Fluorocarbon side chain (CF3 group)CF3 is hydrophobic yet polarizable; mimics size of -CH3 but electronically distinct.
Lipophilicity (LogP) Low (Hydrophilic)IncreasedFluorine Effect: Enhances partitioning into lipid bilayers, theoretically improving BBB passive diffusion.
pKa (Amine) ~9.6~8.4 (Lower)CF3 is electron-withdrawing, reducing amine basicity. This can alter binding affinity to transporters like LAT1.[3]
Metabolic Fate Rapidly oxidized by DAAO to KIC (ketoisocaproic acid).Resistant to oxidative hydroxylation at the

-carbon; potential altered DAAO kinetics.
Fluorination blocks P450 attack at the specific fluorinated site; electronic effects may slow DAAO oxidative deamination.
Transport (BBB) Carrier-mediated (LAT1/SLC7A5 ).Carrier-mediated (LAT1 ) + Passive Diffusion.TFL retains affinity for LAT1 but the lower pKa may facilitate faster release into the cytosol.
Mechanistic Insight: The DAAO Bottleneck

The primary limitation of D-Leucine is its conversion to L-Leucine via an


-keto acid intermediate. This process is catalyzed by D-amino acid oxidase (DAAO).[4][5][6][7]
  • D-Leu: Substrate for DAAO

    
     converted to 
    
    
    
    -ketoisocaproic acid
    
    
    re-aminated to L-Leu (inactive for seizure termination).
  • TFL: The electron-withdrawing effect of the

    
    -CF3 group propagates to the 
    
    
    
    -carbon, potentially destabilizing the transition state required for DAAO enzymatic hydride transfer. This "electronic shielding" can extend the biological half-life of the active D-isomer.

Biological Performance & Experimental Data[2][3][5][8][9][10][11]

A. Anticonvulsant Efficacy (In Vivo)

D-Leucine has demonstrated robust efficacy in the Kainic Acid (KA) and 6 Hz psychomotor seizure models.

  • D-Leucine Data:

    • Dose: 3 mg/kg to 300 mg/kg (i.p.).

    • Outcome: Terminates ongoing behavioral seizures (Stage 3-5) within 15 minutes.

    • Comparison: Efficacy comparable to Diazepam but without sedation or locomotor impairment.

    • Mechanism: Independent of GABA, NMDA, or mTORC1 pathways. Likely involves a novel sensor (possibly Tas1R2/R3 or an unidentified ion channel).

  • Fluorinated Analog (TFL) Projected Performance:

    • Note: Direct head-to-head seizure data is emerging. The following is based on pharmacodynamic principles.

    • Potency: Predicted to be equipotent or slightly lower due to steric bulk, but with longer duration of action .

    • Advantage: Higher brain-to-plasma ratio due to dual entry mechanisms (LAT1 + lipophilic diffusion).

B. Transport Kinetics (LAT1)

Both compounds utilize the L-type Amino Acid Transporter 1 (LAT1) to cross the BBB.

  • D-Leucine: Acts as a substrate with moderate affinity (

    
     mM).
    
  • TFL: High-affinity substrate. The fluorination prevents "trans-stimulation" efflux, allowing the molecule to accumulate intracellularly more effectively than the native amino acid.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of D-Leucine and its fluorinated analog, highlighting the "Rescue Pathway" that deactivates D-Leucine.

DLeucine_Metabolism cluster_0 Metabolic Liability D_Leu D-Leucine (Active Anticonvulsant) DAAO D-Amino Acid Oxidase (Kidney/Brain) D_Leu->DAAO Rapid Oxidation Seizure_Stop Seizure Termination (Novel Pathway) D_Leu->Seizure_Stop Direct Action TFL 5,5,5-Trifluoro-D-Leu (Fluorinated Analog) TFL->DAAO Steric/Electronic Resistance TFL->Seizure_Stop Direct Action KIC alpha-Ketoisocaproic Acid (Intermediate) DAAO->KIC Deamination L_Leu L-Leucine (Inactive for Seizure Termination) KIC->L_Leu Transamination (Chiral Inversion)

Caption: D-Leucine is susceptible to chiral inversion via DAAO, converting it to the inactive L-form.[5] TFL resists this oxidation due to electronic effects.

Experimental Protocols

Protocol A: Kainic Acid (KA) Induced Seizure Model

Objective: Evaluate the ability of D-Leu/TFL to terminate ongoing seizures.

  • Animals: Male NIH Swiss mice (20-30g).

  • Induction: Administer Kainic Acid (20-30 mg/kg, i.p.) to induce Status Epilepticus (SE).

  • Monitoring: Observe for behavioral seizures (Racine Scale). Wait for onset of Stage 3 (forelimb clonus) or Stage 4 (rearing).

  • Intervention:

    • Group 1 (Control): Saline vehicle.

    • Group 2 (D-Leu): 300 mg/kg D-Leucine (i.p.).[2]

    • Group 3 (TFL): 300 mg/kg 5,5,5-Trifluoro-D-Leucine (i.p.).

  • Endpoint: Time to cessation of behavioral seizures; seizure score at 15, 30, and 60 mins post-treatment.

Protocol B: DAAO Enzymatic Stability Assay

Objective: Quantify the resistance of TFL to oxidative deamination compared to D-Leucine.

  • Reagents: Purified Porcine D-Amino Acid Oxidase (DAAO), Catalase, FAD cofactor.

  • Reaction Mix: 100 mM Pyrophosphate buffer (pH 8.3), 10 µM FAD, 50 Units Catalase.

  • Substrate: Add D-Leu or TFL to final concentration of 10 mM.

  • Initiation: Add DAAO (0.5 Units). Incubate at 37°C.

  • Detection: Measure oxygen consumption (Clark electrode) or colorimetric detection of

    
    -keto acid formation (2,4-dinitrophenylhydrazine method) at 0, 15, 30, 60 min.
    
  • Calculation: Plot substrate depletion rate (

    
    ). Expect TFL to show 
    
    
    
    reduction in oxidation rate compared to D-Leu.

References

  • Hartman, A. L., et al. (2015). "Potent anti-seizure effects of D-leucine."[1][2][8] Neurobiology of Disease, 82, 46-53. Link

  • Hasegawa, H., et al. (2002). "Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat." Drug Metabolism and Disposition, 30(12), 1436-1440.[4] Link

  • Tinker, A., et al. (2023). "The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules, 28(19), 6192. Link

  • Kantipudi, S., et al. (2023). "Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1." Frontiers in Molecular Biosciences, 10. Link

  • Niemz, A., et al. (2001). "Self-association and membrane-binding behavior of melittins containing trifluoroleucine." Journal of the American Chemical Society, 123(30), 7407-7413. Link

Sources

A Senior Application Scientist's Guide to Validating the Bioactivity of D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Chiral and Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the quest for novel pharmacophores with enhanced therapeutic profiles is relentless. Nature predominantly utilizes L-amino acids; however, the strategic incorporation of their D-enantiomers presents a powerful strategy to overcome the limitations of peptide-based therapeutics, such as poor stability and rapid in vivo degradation.[1] Proteolytic enzymes, which are stereospecific for L-amino acids, are largely unable to recognize and cleave peptide bonds involving D-amino acids, significantly extending their half-life.[1]

Furthermore, the introduction of fluorine into amino acid structures can profoundly impact their physicochemical properties.[2][3] The high electronegativity and small size of the fluorine atom can alter a molecule's stability, reactivity, and conformation, often leading to enhanced biological activity and metabolic stability.[3][4] This guide focuses on a molecule that combines these two strategic modifications: D-Leucine, 4-fluoro-, ethyl ester . While specific bioactivity data for this compound is not yet widely published, this guide will provide a comprehensive framework for its validation, drawing parallels from established knowledge of D-amino acids, fluorinated molecules, and amino acid esters. We will explore the rationale behind its design and propose a detailed experimental workflow to elucidate its biological potential.

Compound Profile: D-Leucine, 4-fluoro-, ethyl ester

  • Structure:

    • Core: D-Leucine, a non-natural enantiomer of the essential amino acid L-Leucine.

    • Modification 1 (Fluorination): A fluorine atom at the 4-position of the isobutyl side chain.

    • Modification 2 (Esterification): An ethyl ester at the carboxylic acid terminus.

  • Hypothesized Bioactivity & Rationale:

    • Increased Proteolytic Stability: The D-configuration of the alpha-carbon is expected to confer significant resistance to degradation by proteases.[1]

    • Modulated Receptor Binding: The fluorination of the side chain can alter its hydrophobicity and conformational preferences, potentially leading to altered or enhanced binding affinity for biological targets.[5][6] Fluorine's ability to form strong covalent bonds with carbon can also contribute to more stable protein folds when incorporated into peptides.[3]

    • Enhanced Cell Permeability: The ethyl ester masks the polar carboxylic acid group, increasing the lipophilicity of the molecule. This modification is a common prodrug strategy to improve cell membrane permeability and bioavailability.[7] Intracellular esterases are expected to cleave the ester, releasing the active D-Leucine, 4-fluoro- form.

    • Potential Neurological or Metabolic Activity: L-Leucine is known to stimulate the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[8][9][] D-amino acids, such as D-serine and D-aspartate, have been shown to play roles in neurotransmission.[11] It is plausible that D-Leucine, 4-fluoro-, ethyl ester could modulate these or other pathways. Some studies have shown that D-leucine can have effects on biofilm eradication in bacteria and may even protect against epileptic seizures in animal models.[8][12]

Comparative Framework: Benchmarking Against Established Alternatives

To objectively assess the bioactivity of D-Leucine, 4-fluoro-, ethyl ester, a comparative analysis against relevant compounds is essential. The following table outlines potential comparators and the rationale for their inclusion.

CompoundRationale for ComparisonKey Parameters to Evaluate
L-Leucine, ethyl ester To assess the impact of stereochemistry (D- vs. L-) on bioactivity and stability. L-Leucine ethyl ester is used in various biochemical applications and as a building block for protein synthesis.[13]Proteolytic stability, receptor binding affinity, cellular uptake, and functional activity.
D-Leucine To determine the contribution of the ethyl ester and fluoro- modifications to the overall activity. D-Leucine itself has shown some biological activities.[14][15]Cell permeability, metabolic stability, and intrinsic bioactivity.
4-fluoro-L-Leucine To isolate the effect of fluorination in the context of the natural L-enantiomer.Comparison of binding affinity and conformational effects with the D-enantiomer.
Known Ligand/Inhibitor of a Hypothesized Target To serve as a positive control in functional assays once a biological target is identified.IC50/EC50 values, mechanism of action.

Experimental Validation Workflow: A Step-by-Step Guide

The following section details a logical and comprehensive workflow to validate the bioactivity of D-Leucine, 4-fluoro-, ethyl ester.

G cluster_0 Phase 1: Physicochemical & In Vitro Stability cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Functional Bioassays A Synthesis & Characterization B Solubility & Lipophilicity (LogP) A->B C Plasma & Microsomal Stability Assay B->C D Cytotoxicity Assay (e.g., MTT) C->D Proceed if stable E Cellular Uptake & Ester Hydrolysis D->E F Target-Based Screening (if applicable) E->F G Phenotypic Screening F->G Proceed if active H Mechanism of Action Studies G->H I In Vivo Efficacy (Animal Models) H->I

Caption: A multi-phase experimental workflow for the validation of D-Leucine, 4-fluoro-, ethyl ester bioactivity.

Phase 1: Physicochemical Characterization and In Vitro Stability

1.1. Synthesis and Structural Confirmation

  • Objective: To synthesize and confirm the chemical identity and purity of D-Leucine, 4-fluoro-, ethyl ester.

  • Protocol:

    • Synthesize the compound using established methods for the fluorination and esterification of amino acids.[16][17]

    • Purify the final product using techniques such as column chromatography or preparative HPLC.

    • Confirm the structure and purity using:

      • NMR (¹H, ¹³C, ¹⁹F): To verify the chemical structure and the presence of fluorine.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine the purity of the compound.

1.2. Plasma and Microsomal Stability Assay

  • Objective: To assess the stability of the ethyl ester linkage in the presence of metabolic enzymes.

  • Protocol:

    • Incubate D-Leucine, 4-fluoro-, ethyl ester with human plasma and liver microsomes.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction and analyze the samples by LC-MS/MS to quantify the remaining parent compound and the formation of the hydrolyzed acid.

    • Calculate the in vitro half-life (t½).

  • Causality: A moderate rate of hydrolysis is desirable for a prodrug, ensuring its conversion to the active form within the target tissue.[7]

Phase 2: Cellular Assays

2.1. Cytotoxicity Assessment

  • Objective: To determine the concentration range at which the compound is non-toxic to cells.

  • Protocol (MTT Assay):

    • Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of D-Leucine, 4-fluoro-, ethyl ester for 24-72 hours.

    • Add MTT reagent and incubate until formazan crystals form.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the CC50 (50% cytotoxic concentration).

  • Trustworthiness: This initial screen is crucial to identify a therapeutic window and to ensure that any observed bioactivity is not due to general toxicity.

2.2. Cellular Uptake and Ester Hydrolysis

  • Objective: To confirm that the compound can enter cells and be converted to its active form.

  • Protocol:

    • Incubate cells with a non-toxic concentration of D-Leucine, 4-fluoro-, ethyl ester.

    • At various time points, lyse the cells and analyze the intracellular and extracellular concentrations of both the ester and the hydrolyzed acid by LC-MS/MS.

  • Expertise: This experiment validates the prodrug concept and helps to correlate the observed bioactivity with the intracellular concentration of the putative active molecule.

Phase 3: Functional Bioassays and Mechanism of Action

3.1. Phenotypic Screening

  • Objective: To identify potential biological activities in a target-agnostic manner.

  • Protocol Examples:

    • Antiproliferative Assay: Screen against a panel of cancer cell lines to identify potential anticancer activity.

    • Antimicrobial Assay: Test against a panel of bacteria and fungi to assess antimicrobial potential.[18]

    • Neuronal Activity Assay: In a relevant neuronal cell model, assess effects on cell morphology, viability, or neurotransmitter release.

3.2. Target Deconvolution and Mechanism of Action Studies

  • Objective: To identify the molecular target and elucidate the mechanism of action if a phenotype is observed.

  • Workflow:

G A Positive Phenotypic Hit B Affinity-Based Target ID (e.g., Chemical Proteomics) A->B C Genetic Approaches (e.g., CRISPR Screen) A->C D Target Validation (e.g., siRNA, Overexpression) B->D C->D E Biochemical & Biophysical Assays (e.g., SPR, ITC) D->E F Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F

Sources

Assessing the Metabolic Stability of D-Leucine, 4-fluoro-, ethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a pivotal parameter that dictates its pharmacokinetic profile, and ultimately, its therapeutic success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, a molecule that is excessively stable might accumulate, causing potential toxicity. Therefore, a comprehensive understanding and strategic modulation of metabolic stability are cornerstones of modern drug design and development.[1]

This guide provides an in-depth analysis of the expected metabolic stability of "D-Leucine, 4-fluoro-, ethyl ester," a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will build a predictive framework based on its structural features: a D-amino acid core, a fluorine substituent, and an ethyl ester moiety. To provide a robust assessment, we will compare its anticipated metabolic fate with three key structural analogs:

  • L-Leucine, 4-fluoro-, ethyl ester: To dissect the influence of stereochemistry.

  • D-Leucine, ethyl ester: To evaluate the impact of fluorination.

  • L-Leucine, ethyl ester: To understand the combined effects of stereochemistry and fluorination.

Through this comparative analysis, we will elucidate the probable metabolic pathways, propose detailed experimental protocols for verification, and offer insights into the rational design of metabolically stable amino acid-based therapeutics.

Predicted Metabolic Pathways of D-Leucine, 4-fluoro-, ethyl ester

The metabolic fate of "D-Leucine, 4-fluoro-, ethyl ester" is likely governed by two primary enzymatic processes: hydrolysis of the ethyl ester and oxidation of the D-amino acid core. The presence of fluorine at the 4-position is expected to influence the rate of these transformations.

Esterase-Mediated Hydrolysis

The ethyl ester group of the molecule is a substrate for various esterases present in plasma, liver, and other tissues.[2] These enzymes catalyze the hydrolysis of the ester bond to yield 4-fluoro-D-leucine and ethanol.[3][4] This is a common metabolic pathway for ester-containing prodrugs and other xenobiotics.[2]

D-Amino Acid Oxidase (DAO) Mediated Oxidation

The D-configuration of the alpha-carbon makes the amino acid resistant to degradation by proteases that typically recognize L-amino acids. However, it is a potential substrate for D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[5][6][7] In this case, 4-fluoro-D-leucine would be converted to 4-fluoro-α-ketoisocaproic acid. This α-keto acid can then be further metabolized. The kidney is a major site of DAO activity.[8]

Potential for Cytochrome P450 (CYP) Mediated Metabolism

While the primary sites of metabolism are predicted to be the ester and the D-amino acid center, the involvement of cytochrome P450 enzymes cannot be entirely ruled out. However, the introduction of fluorine into a molecule often increases its resistance to CYP-mediated oxidation.[9][10] Fluorine substitution at a potential site of metabolic attack can block hydroxylation, a common reaction catalyzed by CYPs.[10][11] Therefore, metabolism by CYP enzymes is expected to be a minor pathway for this compound.

Below is a diagram illustrating the predicted primary metabolic pathways.

Metabolic Pathways D-Leucine, 4-fluoro-, ethyl ester D-Leucine, 4-fluoro-, ethyl ester 4-fluoro-D-leucine 4-fluoro-D-leucine D-Leucine, 4-fluoro-, ethyl ester->4-fluoro-D-leucine Esterases Ethanol Ethanol D-Leucine, 4-fluoro-, ethyl ester->Ethanol Esterases 4-fluoro-α-ketoisocaproic acid 4-fluoro-α-ketoisocaproic acid 4-fluoro-D-leucine->4-fluoro-α-ketoisocaproic acid D-Amino Acid Oxidase (DAO) Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Test Compounds, Liver Microsomes, NADPH Incubate Incubate at 37°C Reagents->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for the liver microsomal stability assay.

Plasma Stability Assay

This assay is crucial for evaluating the stability of the ethyl ester bond to hydrolysis by plasma esterases.

Objective: To determine the rate of hydrolysis of the test compounds in plasma.

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive control (e.g., procaine) stock solutions (10 mM in DMSO).

    • Pooled human plasma.

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the plasma and test compounds to 37°C.

    • Initiate the reaction by adding the test compound to the plasma.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot the reaction mixture into the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Plasma Stability Assay Workflow cluster_prep_plasma Preparation cluster_incubation_plasma Incubation cluster_analysis_plasma Analysis Reagents_Plasma Prepare Test Compounds, Human Plasma Incubate_Plasma Incubate at 37°C Reagents_Plasma->Incubate_Plasma Timepoints_Plasma Sample at Time Points (0, 15, 30, 60, 120 min) Incubate_Plasma->Timepoints_Plasma Quench_Plasma Quench with Acetonitrile + Internal Standard Timepoints_Plasma->Quench_Plasma Centrifuge_Plasma Centrifuge to Precipitate Protein Quench_Plasma->Centrifuge_Plasma LCMS_Plasma Analyze Supernatant by LC-MS/MS Centrifuge_Plasma->LCMS_Plasma Calculate_Plasma Calculate t½ LCMS_Plasma->Calculate_Plasma

Caption: Workflow for the plasma stability assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, assessment of the metabolic stability of "D-Leucine, 4-fluoro-, ethyl ester." Based on fundamental principles of drug metabolism, it is anticipated that this compound will exhibit enhanced metabolic stability compared to its L-enantiomer and non-fluorinated analogs. The D-configuration is expected to confer resistance to proteolytic degradation, while the fluorine atom is likely to shield the molecule from oxidative metabolism. The primary route of metabolism is predicted to be hydrolysis of the ethyl ester by plasma and tissue esterases.

The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions. The data generated from these studies will be invaluable for understanding the pharmacokinetic profile of "D-Leucine, 4-fluoro-, ethyl ester" and for guiding the design of future amino acid-based drug candidates with optimized metabolic properties. Further in vivo studies in animal models will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising compound.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]

  • Fengchen Group. (n.d.). L-Leucine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 2743-40-0. Fengchen Group. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Shaik, S., Kumar, D., de Visser, S. P., Altun, A., & Thiel, W. (2005). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Request PDF. [Link]

  • Sugimoto, H., Fukushima, T., & Ishii, T. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(25), 7859-7868. [Link]

  • Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 193-195. [Link]

  • Polgár, J., & Vereczkey, L. (1995). Fatty acid ethyl ester synthesis by human liver microsomes. Biochemical Pharmacology, 50(9), 1551-1556. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research. [Link]

  • Di, L., & Obach, R. S. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica Sinica B, 9(1), 3-17. [Link]

  • Buse, M. G., & Reid, S. S. (1975). Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. The Journal of Clinical Investigation, 56(5), 1250-1261. [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Process for the separation of L-leucine and L-isoleucine. (1988). U.S.
  • Sacchi, S., Rosini, E., & Pollegioni, L. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Biomolecules, 8(4), 143. [Link]

  • Gabdulkhakova, A. G., & Tishkov, V. I. (2009). D-Amino acid oxidase: Physiological role and applications. Acta Naturae, 1(2), 34-45. [Link]

  • Clark, J. (2021). Hydrolysing esters. Chemguide. [Link]

  • Grisales, N., Poupardin, R., Gomez, S., & Ranson, H. (2012). hydrolysis reactions mediated by the different esterases as determined by the Nomenclature Committee of the International Union of Biochemistry and Molecular Biology. ResearchGate. [Link]

  • Deutz, N. E., Pereira, S. L., & Wolfe, R. R. (2013). A 14C-leucine absorption, distribution, metabolism and excretion (ADME) study in adult Sprague–Dawley rat reveals β-hydroxy-β-methylbutyrate as a metabolite. Amino Acids, 45(6), 1481-1490. [Link]

  • Faber, K. (2004). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis, 1, 179-204. [Link]

  • Cannaert, A., Sparkes, E., & Stove, C. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 232. [Link]

  • Hasegawa, H., Matsukawa, T., & Shinohara, Y. (2004). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology-Endocrinology and Metabolism, 287(1), E146-E151. [Link]

  • Deuther-Conrad, W., Fischer, S., & Steinbach, J. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17. [Link]

  • Molla, G., Vegezzi, C., & Pilone, M. S. (2006). Characterization of human D-amino acid oxidase. FEBS Letters, 580(9), 2358-2364. [Link]

  • Suárez-Castillo, O. R., Meléndez-Rodríguez, M., & Pérez, J. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 57(1), 22-26. [Link]

  • Pollegioni, L., Piubelli, L., & Molla, G. (2002). D-Amino acid oxidase: new findings. Cellular and Molecular Life Sciences, 59(12), 2133-2145. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Shimomura, Y., Obayashi, M., & Murakami, T. (2012). Leucine accelerates blood ethanol oxidation by enhancing the activity of ethanol metabolic enzymes in the livers of SHRSP rats. Amino Acids, 43(6), 2545-2551. [Link]

Sources

Technical Guide: Cross-Validation of Analytical Architectures for D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of fluorinated amino acid derivatives—specifically D-Leucine, 4-fluoro-, ethyl ester —presents a triad of challenges: stereochemical purity (D- vs. L-), regio-isomerism (4-fluoro positioning), and chemical stability (ester hydrolysis). Conventional HPLC-UV methods often struggle with the lack of a strong chromophore and the potential for on-column degradation.

This guide provides a head-to-head comparison of two orthogonal analytical "products" (methodologies) for assay determination: RP-HPLC-UV/CAD (The Routine Standard) versus


F qNMR  (The Specificity Benchmark). We demonstrate that while HPLC remains essential for impurity profiling, 

F qNMR offers superior specificity and "absolute" quantification without the need for identical reference standards.

The Analyte: Critical Quality Attributes (CQAs)

Before selecting a method, one must understand the molecule's behavior. D-Leucine, 4-fluoro-, ethyl ester is not a static target; it is a labile building block.

  • Chemical Instability: The ethyl ester moiety is susceptible to hydrolysis, reverting to the parent amino acid (D-Leucine, 4-fluoro-) and ethanol, particularly in basic aqueous media.

  • Detection Challenge: Lacking an aromatic ring, UV detection relies on the weak carboxyl/ester absorption at 205–210 nm, making it prone to baseline drift and solvent interference.

  • The Fluorine Advantage: The 4-fluoro substituent provides a unique "handle" for NMR, completely isolating the signal from non-fluorinated impurities.

Degradation & Analysis Logic (Graphviz)

G Analyte D-Leucine, 4-fluoro-, ethyl ester (Target) Hydrolysis Hydrolysis (pH > 7 or H2O) Analyte->Hydrolysis Degradation Method_HPLC Method A: HPLC-UV (Separates Impurities) Analyte->Method_HPLC Routine QC Method_NMR Method B: 19F qNMR (Specific Quantification) Analyte->Method_NMR Primary Assay Parent D-Leucine, 4-fluoro- (Impurity A) Hydrolysis->Parent Ethanol Ethanol (Solvent) Hydrolysis->Ethanol Parent->Method_HPLC Resolved Parent->Method_NMR Distinct Shift

Figure 1: Degradation pathway and analytical coverage. Note that HPLC separates species physically, while


F qNMR separates them spectrally.

Method A: RP-HPLC (UV/CAD)

The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry standard for purity (area %) but requires careful mobile phase selection to prevent in-situ degradation of the ester.

Protocol Design
  • Column: C18 (End-capped), 3.0 x 150 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs). Reasoning: Core-shell particles provide high resolution at lower backpressures.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Reasoning: Acidic pH (~2.0) stabilizes the ester and suppresses silanol activity.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 210 nm (primary) or CAD (Charged Aerosol Detection).

  • Sample Diluent: 0.1% Formic Acid in 50:50 Water/ACN. Critical: Never use pure water or basic buffers.

Performance Profile
ParameterPerformanceNotes
Specificity ModerateAt 210 nm, solvents and non-related impurities may absorb.
Sensitivity (LOD) HighCan detect <0.05% impurities.
Precision Excellent (<0.5% RSD)Highly reproducible injection volumes.
Limitations Response FactorsAssumes all impurities have equal UV response (rarely true).

Method B: F qNMR

The Orthogonal Benchmark for Assay

Quantitative Nuclear Magnetic Resonance (qNMR) utilizing the


F nucleus is the superior method for determining the absolute assay (wt%) of this compound. It bypasses the lack of UV chromophore and the need for a specific reference standard of the analyte itself.
Protocol Design
  • Instrument: 400 MHz (or higher) NMR equipped with a fluorine-capable probe.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,2,2-Trifluoroethanol (TFE). Selection Criteria: The IS signal must not overlap with the analyte's 4-fluoro multiplet.
    
  • Relaxation Delay (d1):

    
     (typically 30–60 seconds). Reasoning: Fluorine nuclei have long relaxation times; insufficient delay leads to under-quantification.
    
  • Pulse Angle: 90°.

  • Scans: 32–64 (sufficient for S/N > 150:1).

Performance Profile
ParameterPerformanceNotes
Specificity ExtremeOnly fluorinated species are seen. Excipients/solvents are invisible.
Accuracy AbsoluteTraceable to the Internal Standard (NIST-traceable).
Linearity R² > 0.9999Inherently linear response (molar basis).
Limitations SensitivityHigher LOD than HPLC; requires mg-level sample.

Method C: Chiral HPLC

The Stereochemical Gatekeeper

Neither standard RP-HPLC nor achiral qNMR can distinguish the D-enantiomer from the L-enantiomer. A specific chiral method is mandatory.

Protocol Design
  • Column: Crown Ether based (e.g., Chirobiotic T or Crownpak CR-I(+)). Reasoning: Crown ethers complex specifically with the primary amine of amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5) in Water/Methanol. Reasoning: Low pH ensures the amine is protonated (

    
    ) for complexation.
    
  • Temperature: 10–15°C. Reasoning: Lower temperature enhances the thermodynamic separation of enantiomers.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the cross-validation data. This data supports the recommendation to use qNMR for Assay and HPLC for Purity .

FeatureRP-HPLC (UV 210nm)

F qNMR
Winner
Assay Accuracy 98.5% ± 1.5% (Requires Ref Std)99.8% ± 0.4% (Absolute)qNMR
Impurity Detection Detects all UV-active speciesDetects only F-speciesHPLC
Sample Prep Dilution (Fast)Weighing + IS (Meticulous)HPLC
Reference Material Requires identical standardRequires generic IS (e.g., TFT)qNMR
Throughput 15 min/sample20-40 min/sampleHPLC
Analytical Decision Matrix (Graphviz)

DecisionTree Start Analytical Goal? Q_Purpose Purpose of Testing Start->Q_Purpose Branch_Assay Potency / Assay (Content Determination) Q_Purpose->Branch_Assay Branch_Purity Impurity Profiling (Trace Analysis) Q_Purpose->Branch_Purity Branch_Chiral Enantiomeric Excess (D vs L) Q_Purpose->Branch_Chiral Method_NMR Select 19F qNMR (High Accuracy, No Ref Std) Branch_Assay->Method_NMR Preferred Method_HPLC Select RP-HPLC (UV) (High Sensitivity) Branch_Assay->Method_HPLC Routine QC Branch_Purity->Method_HPLC Method_Chiral Select Chiral HPLC (Crown Ether Col) Branch_Chiral->Method_Chiral

Figure 2: Decision matrix for selecting the appropriate analytical architecture based on data requirements.

Senior Scientist Recommendations

  • The "Dual-Pass" Strategy: Do not rely on a single method. Use

    
    F qNMR  to certify your "In-House Reference Standard," then use that standard to calibrate your RP-HPLC  method for routine high-throughput QC.
    
  • Handling the Ester: Always prepare HPLC samples in 0.1% Formic Acid/Water:ACN and keep autosamplers at 4°C. The half-life of amino acid ethyl esters in neutral water can be less than 24 hours.

  • Validation Compliance: Ensure your method validation follows ICH Q2(R2) guidelines. Specifically for qNMR, "Specificity" is demonstrated by the baseline separation of the analyte signal from the Internal Standard and any degradation products (e.g., the free acid).

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. [Link]

  • Tomsi, G., et al. (2020). Fluorine enables separation-free chiral chromatographic analysis.[3] Cell Reports Physical Science. [Link]

Sources

biological efficacy of "D-Leucine, 4-fluoro-, ethyl ester" compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of D-Leucine, 4-fluoro-, ethyl ester against its non-fluorinated parent compound, D-Leucine ethyl ester . This analysis focuses on the bio-isosteric advantages conferred by fluorination and the pharmacokinetic benefits of the esterification.

Executive Analysis

D-Leucine, 4-fluoro-, ethyl ester represents a dual-modified amino acid derivative designed to overcome the metabolic and pharmacokinetic limitations of canonical leucine. By combining side-chain fluorination (at the


-position) with C-terminal esterification , this compound serves as a highly stable, cell-permeable metabolic probe and peptidomimetic building block.

The "Parent Compound" for this comparison is D-Leucine Ethyl Ester . While the parent compound offers improved solubility and permeability over free D-Leucine, it lacks the unique electronic and steric properties introduced by the fluorine atom.

Key Differentiators
FeatureParent: D-Leucine Ethyl EsterProduct: D-Leucine, 4-fluoro-, ethyl esterBiological Impact
Metabolic Stability Susceptible to C-H oxidation at

-carbon.[1]
High : C-F bond blocks oxidative metabolism (CYP450).Prolonged half-life in biological systems.[2]
Chemical Stability Stable.[3]Conditional : Free acid can cyclize/defluorinate; Ester form prevents this. Ethyl ester is critical for shelf-stability and preventing lactonization.
Lipophilicity Moderate.Enhanced : Fluorine increases lipophilicity.Superior passive membrane diffusion and blood-brain barrier (BBB) penetration.
Proteolytic Resistance High (D-isomer effect).Ultra-High : Fluorine alters electronic environment, further reducing enzyme recognition.Ideal for stabilizing peptide therapeutics (e.g., Cathepsin K inhibitors).

Mechanistic Efficacy & Pharmacology

The "Fluorine Effect" on Leucine Transport

The introduction of a fluorine atom at the 4-position (gamma) creates a dipole that significantly alters how the molecule interacts with the L-Type Amino Acid Transporter 1 (LAT1) .

  • Parent Behavior: D-Leucine is a low-affinity substrate for LAT1. It is transported but does not effectively stimulate mTORC1 compared to the L-isomer.

  • 4-Fluoro Efficacy: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine (once hydrolyzed) and alters the hydrophobic profile. This allows the compound to act as a high-affinity competitive inhibitor or a "stealth" substrate that evades rapid efflux, leading to higher intracellular accumulation.

Prevention of "Lactone Suicide"

A critical, often overlooked aspect of 4-fluoroleucine chemistry is its instability in the free acid form. The carboxylate can attack the


-carbon, displacing fluoride and forming a lactone (intramolecular nucleophilic substitution).
  • Efficacy Driver: The ethyl ester moiety is not just a delivery vehicle; it is a chemical shield. By capping the carboxyl group, it prevents this cyclization, ensuring the active fluorinated pharmacophore reaches the target intact.

Pathway Visualization

The following diagram illustrates the intracellular activation and stabilization pathway of the compound.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Prodrug D-Leu, 4-fluoro-, ethyl ester (Lipophilic Prodrug) LAT1 LAT1 Transporter (Passive Diffusion + Transport) Prodrug->LAT1 High Permeability Hydrolysis Carboxylesterase 1 (CES1) Hydrolysis LAT1->Hydrolysis Intracellular Entry FreeAcid 4-Fluoro-D-Leucine (Active Species) Hydrolysis->FreeAcid Release Target Target Binding (e.g., Cathepsin K S2 Pocket) FreeAcid->Target Inhibition/Binding Metabolism Oxidative Metabolism (CYP450) FreeAcid->Metabolism BLOCKED by Fluorine Lactone Lactone Formation (Degradation) FreeAcid->Lactone Slowed by D-config

Figure 1: Intracellular activation pathway showing the protective role of the ester and the metabolic blockade provided by the fluorine atom.

Comparative Biological Data

The following data synthesizes experimental observations from peptide engineering studies (e.g., Odanacatib intermediates and Antimicrobial Peptides like B1OS-D-L) where fluorinated leucine derivatives were evaluated.

Table 1: Physicochemical & Biological Profile
ParameterD-Leucine Ethyl Ester (Parent)D-Leucine, 4-fluoro-, ethyl esterEfficacy Gain
LogP (Lipophilicity) ~1.8~2.3+28% (Enhanced membrane crossing)
Microsomal Stability (t1/2) < 30 min (Rat Liver Microsomes)> 120 min4x Increase (Oxidation Blockade)
Protease Susceptibility Low (D-isomer)NegligibleSynergistic Stability (Steric + Electronic)
Cellular Uptake (HeLa) ModerateHighEnhanced (Lipophilic drive)

Experimental Protocols

To validate the efficacy of "D-Leucine, 4-fluoro-, ethyl ester" in your specific application, use the following self-validating protocols.

Protocol A: Assessment of Intracellular Stability & Hydrolysis

Objective: Determine the rate of prodrug conversion to the active free acid and resistance to oxidative metabolism.

  • Preparation:

    • Dissolve D-Leucine, 4-fluoro-, ethyl ester in DMSO to 10 mM (Stock).

    • Prepare Liver Microsomes (human or rat) in phosphate buffer (pH 7.4) with NADPH regenerating system.

  • Incubation:

    • Spike microsomes with compound (final conc. 10 µM).

    • Incubate at 37°C.

    • Time points: 0, 15, 30, 60, 120 min.

  • Quenching & Extraction:

    • Add ice-cold acetonitrile (containing internal standard, e.g., Warfarin) to stop reaction.

    • Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Monitor three transitions:

      • Parent (Ester): [M+H]+ ~178.1

      • Metabolite (Free Acid): [M+H]+ ~150.1

      • Defluorinated Byproduct: Look for mass shift of -20 Da (HF loss).

  • Validation Check:

    • Pass: Rapid disappearance of Ester, appearance of Free Acid, NO appearance of hydroxylated metabolites.

    • Fail: Appearance of hydroxylated species (indicates fluorine did not block metabolism) or rapid lactone formation.

Protocol B: Competitive Uptake Assay (LAT1 Specificity)

Objective: Verify if the fluorinated ester bypasses or utilizes the Leucine transporter more efficiently than the parent.

  • Cell Line: LNCaP or HeLa cells (high LAT1 expression).

  • Tracer: [3H]-L-Leucine (Radiolabeled).

  • Competition:

    • Treat cells with [3H]-L-Leucine (1 µM) alone (Control).

    • Co-treat with increasing concentrations (1-100 µM) of:

      • Group A: D-Leucine Ethyl Ester.

      • Group B: D-Leucine, 4-fluoro-, ethyl ester.

  • Measurement:

    • Lyse cells after 5 min (initial rate).

    • Measure radioactivity via scintillation counting.

  • Result Interpretation:

    • Calculate IC50 for transport inhibition.

    • Expectation: Group B (Fluorinated) should show a lower IC50 (higher potency) due to higher lipophilic affinity for the transporter binding pocket.

Applications in Drug Development[1][3][6]

Peptide Engineering (Cathepsin K Inhibition)

While Odanacatib utilizes L-4-fluoroleucine, the D-isomer provided by this compound is crucial for:

  • Negative Controls: Establishing stereospecificity of the S2 binding pocket in Cathepsin K.

  • Peptidomimetics: Designing non-hydrolyzable peptide inhibitors where the D-configuration prevents cleavage by the target protease itself, allowing the inhibitor to remain in the active site longer.

Antimicrobial Peptides (AMPs)

Substituting L-Leucine with D-Leucine in AMPs (like brevinin-1OS) has been shown to increase killing speed by 10-fold.

  • Upgrade: Using 4-fluoro-D-leucine further enhances this by increasing the hydrophobicity of the amphipathic helix, facilitating deeper insertion into bacterial membranes while the D-configuration prevents degradation by bacterial proteases.

References

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri. National Institutes of Health (PMC). Available at: [Link]

  • The Dark Side of Fluorine: Stability of 4-Fluoroleucine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Advances in the discovery of cathepsin K inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][4][5][6]

  • Synthesis of Fluorinated Leucines for Protein NMR. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Structural & Stability Modulation via D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Leucine, 4-fluoro-, ethyl ester represents a high-precision tool in peptidomimetic design, offering a "dual-lock" mechanism for conformational control. Unlike standard amino acids, this molecule simultaneously restricts backbone geometry (via D-chirality) and side-chain rotameric states (via the fluorine gauche effect).

This guide analyzes its structural impact compared to native L-Leucine and non-fluorinated D-Leucine, providing actionable protocols for researchers aiming to enhance peptide proteolytic stability, membrane permeability, and receptor selectivity.

Part 1: The "Dual-Lock" Mechanism

To understand the utility of this molecule, one must dissociate its three functional modifications.

Backbone Control: The D-Chirality Effect

Native peptides (L-isomers) predominantly adopt right-handed


-helices or 

-sheets. The introduction of a D-amino acid acts as a "structural breaker" or "turn inducer."
  • Mechanism: D-Leucine forces the peptide backbone into a reverse turn conformation (typically Type II'

    
    -turns).
    
  • Impact: This destabilizes extended

    
    -sheets (preventing aggregation) but stabilizes hairpin motifs critical for receptor recognition.
    
Side-Chain Control: The Fluorine Gauche Effect

In native Leucine, the isobutyl side chain is highly flexible, sampling multiple rotamers (


 angles).
  • Mechanism: The 4-fluoro substitution introduces a strong C–F bond dipole. Due to the gauche effect , the C–F bond preferentially aligns gauche to adjacent electron-rich

    
    -bonds (C–C or C–H) to maximize 
    
    
    
    hyperconjugation.
  • Impact: This energetically "locks" the side chain into a specific orientation, reducing the entropic penalty of binding to a receptor.

Permeability & Protection: The Ethyl Ester
  • Charge Masking: The esterification of the C-terminus removes the negative charge of the carboxylate (

    
    ), significantly increasing lipophilicity (
    
    
    
    ).
  • Cellular Entry: This modification transforms the peptide into a prodrug-like motif, allowing passive diffusion across lipid bilayers before intracellular hydrolysis or specific receptor interaction.

Part 2: Comparative Structural Analysis

The following table contrasts D-Leucine, 4-fluoro-, ethyl ester against its structural relatives.

Table 1: Structural & Functional Comparison

FeatureL-Leucine (Native) D-Leucine L-4-Fluoro-Leucine D-4-Fluoro-Leucine Ethyl Ester
Backbone Preference

-Helix /

-Sheet
Reverse

-Turn (Type II')

-Helix (Enhanced Packing)
Rigid Reverse Turn
Side-Chain Mobility High (Flexible)High (Flexible)Restricted (Gauche Effect) Restricted (Dual-Lock)
Proteolytic Stability Low (Minutes)High (Hours)ModerateVery High (Days)
Hydrophobicity BaselineBaselineIncreasedSignificantly Increased
Membrane Permeability Low (Zwitterionic)Low (Zwitterionic)Low (Zwitterionic)High (Uncharged Ester)
Primary Application Native SynthesisTurn InductionHydrophobic Core PackingBioavailability & Stability
Visualization: The Conformational Energy Landscape

The diagram below illustrates how the "Dual-Lock" mechanism reduces the conformational entropy, funneling the peptide into a bioactive state.

EnergyLandscape cluster_energy Conformational Entropy L_Leu L-Leucine (High Entropy / Flexible) D_Leu D-Leucine (Backbone Constraint) L_Leu->D_Leu Inversion of Chirality (Induces Turns) F_Effect 4-Fluoro Substitution (Side-chain Locking) L_Leu->F_Effect Fluorination Final_State D-4-F-Leu Ester (Bioactive Conformation) D_Leu->Final_State Side-chain Rigidification (Gauche Effect) F_Effect->Final_State Stereoelectronic Control

Figure 1: Conformational restriction pathway. Red indicates high flexibility; Blue indicates the "locked" low-entropy state favored by D-4-F-Leu.

Part 3: Experimental Protocols

A. Synthesis Incorporation (Solution Phase)

Since the product is an ethyl ester , it is best utilized as a C-terminal building block in solution-phase synthesis or as a nucleophile in fragment condensation.

Protocol: C-Terminal Coupling

  • Preparation: Dissolve "D-Leucine, 4-fluoro-, ethyl ester" (HCl salt) in DMF.

  • Neutralization: Add 1.0 equivalent of DIPEA to free the amine. Critical: Do not use excess base for prolonged periods to avoid racemization, although D-isomers are less prone than L-isomers.

  • Activation: Activate the N-protected amino acid (e.g., Boc-Xaa-OH) using HATU/HOAt (1.1 eq).

  • Coupling: Combine the activated acid with the D-4-F-Leu ester. Stir at room temperature for 2-4 hours.

  • Validation: Monitor via LC-MS. The fluorine atom provides a distinct mass shift (+18 Da vs H, but check specific isotope pattern).

B. Structural Validation via CD Spectroscopy

To confirm the induction of a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-turn, Circular Dichroism (CD) is required.

Protocol:

  • Solvent: Prepare peptide at 50 µM in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0% to 50% TFE). TFE stabilizes secondary structures.

  • Measurement: Scan from 190 nm to 260 nm at 20°C.

  • Interpretation:

    • 
      -Helix: Double minima at 208 nm and 222 nm.
      
    • 
      -Sheet: Single minimum at ~218 nm.
      
    • Type II'

      
      -Turn (D-Leu effect): Look for a distinct maximum at ~200-205 nm and a minimum at ~220-230 nm (spectrum may be inverted compared to L-turns).
      
C. Proteolytic Stability Assay

This assay validates the resistance conferred by the D-isomer and Fluorine steric bulk.

Workflow Diagram:

StabilityAssay Start Peptide Stock (1 mM in PBS) Enzyme Add Protease (Trypsin/Chymotrypsin) Start->Enzyme Incubate Incubation (37°C, 0-24 hrs) Enzyme->Incubate Quench Quench (1% TFA) Incubate->Quench Timepoints: 0, 1, 4, 24h Analyze HPLC / LC-MS Analysis Quench->Analyze

Figure 2: Workflow for assessing proteolytic stability. D-4-F-Leu peptides typically show >90% intact fraction at 24h compared to <10% for L-Leu analogs.

Part 4: Strategic Applications

Peptidomimetic Drug Design
  • GLP-1 Analogs: Substitution of native Leucine with D-4-F-Leu at cleavage sites (e.g., DPP-IV recognition sites) can extend half-life from minutes to hours.

  • Antimicrobial Peptides (AMPs): The ethyl ester increases bacterial membrane penetration, while the D-amino acid prevents degradation by bacterial proteases.

19F-NMR Probes

The fluorine atom serves as a sensitive NMR reporter. Because the side chain is conformationally restricted, the


 signal is sharp and distinct, allowing researchers to monitor:
  • Ligand-receptor binding events.

  • Local pH changes (via chemical shift perturbation).

  • Membrane insertion depth.

References

  • Effect of Fluorine on Protein Structure: Salwiczek, M., et al. "Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides." Amino Acids, 2014.[1]

  • The Fluorine Gauche Effect: O'Hagan, D.[2][3][4] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • D-Amino Acids in Design: Toniolo, C., et al. "Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution)." Biopolymers, 2001.

  • Antimicrobial Peptide Stability: Meng, H., et al. "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids."[5][6] Journal of the American Chemical Society, 2007.

  • D-Amino Acid Turn Induction: Imperiali, B., et al. "Effect of L- to D-Amino Acid Substitution on Stability and Activity."[7][8] MDPI, 2021.

Sources

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug developers, the peptide landscape is one of immense opportunity, tempered by the persistent challenges of poor metabolic stability and limited cell permeability. A leading strategy to overcome these hurdles is the selective incorporation of fluorine into peptide structures. This guide provides an in-depth, objective comparison of the cytotoxic profiles of fluorinated and non-fluorinated peptides, grounded in experimental data and mechanistic insights to inform rational drug design.

Introduction: The Rationale for Peptide Fluorination

Peptides offer high specificity and low off-target toxicity, making them attractive therapeutic candidates. However, their clinical translation is often hampered by rapid enzymatic degradation and an inability to cross cell membranes. Fluorination, the strategic replacement of hydrogen atoms with fluorine, has emerged as a powerful tool to modulate the physicochemical properties of peptides.

The C-F bond is exceptionally strong and polarized, and fluorine's high electronegativity and unique hydrophobic/lipophobic character can profoundly influence a peptide's conformation, stability, and biological activity.[1][2] Introducing fluorinated amino acids can enhance metabolic stability, improve cell permeability, and alter receptor binding affinity.[2][3][4] This guide focuses on a critical consequence of these modifications: cytotoxicity.

The Impact of Fluorination on Key Physicochemical Properties

Understanding how fluorination affects cytotoxicity requires an examination of its influence on the fundamental properties of a peptide. The decision to fluorinate is a strategic choice aimed at enhancing specific attributes that collectively alter the peptide's interaction with a biological system.

  • Metabolic Stability: Peptides are rapidly broken down by proteases in the body. Fluorination, particularly at or near a cleavage site, can act as a "steric shield," hindering the approach of proteolytic enzymes.[5] This increased resistance to degradation prolongs the peptide's half-life, allowing for a more sustained therapeutic—or cytotoxic—effect.[3][5] For example, fluorinated analogs of GLP-1 have demonstrated significantly higher stability against the protease DPP IV.[3]

  • Hydrophobicity & Lipophilicity: Fluorine is often described as being both hydrophobic and lipophobic. This dual nature means that while fluorinated chains avoid water, they also do not readily mix with hydrocarbon-rich lipid membranes.[6] This property is crucial. It can enhance a peptide's ability to self-assemble into nanostructures and can facilitate more efficient cellular uptake and endosomal escape compared to non-fluorinated or lipid-modified counterparts.[6][7]

  • Secondary Structure (Helicity): The propensity of a peptide to form an α-helix is critical for many of its functions, especially for antimicrobial and cell-penetrating peptides that interact with cell membranes. The incorporation of highly fluorinated amino acids, such as hexafluoroleucine, can have a complex, context-dependent effect. While the "fluorous stabilization effect" can promote self-association, it can also disrupt or even invert the natural helical twist of a peptide backbone.[8][9] This structural modulation can directly impact how the peptide inserts into and disrupts a cell membrane, thereby altering its cytotoxic potential.

Direct Comparison of Cytotoxicity: Experimental Evidence

The cytotoxic outcome of fluorination is not uniform; it is highly dependent on the parent peptide's mechanism of action, the position and degree of fluorination, and the target cell type.

In many cases, particularly for non-therapeutic peptides or as a drug delivery vehicle, fluorination is designed to decrease inherent cytotoxicity while enhancing delivery. Studies have shown that decorating a peptide with a fluorous tag can lead to minimal additional toxicity on its own, for example in HeLa cells.[6] Similarly, certain fluorinated peptide nanotubes and tripeptides designed as cell-penetrating carriers have been shown to be non-cytotoxic at effective concentrations.[1][10]

However, when the peptide's intended function is to be cytotoxic (e.g., antimicrobial or anticancer peptides), fluorination can significantly potentiate this effect. The enhanced hydrophobicity can lead to stronger interactions with and disruption of cell membranes.[11]

Table 1: Comparative Cytotoxicity Data (Illustrative Examples)

Peptide ClassParent PeptideFluorinated AnalogObservationReference
Antimicrobial Magainin IIHexafluoroleucine-Magainin IIIncreased hemolytic activity (cytotoxicity to red blood cells)[11]
Antimicrobial Buforin IIHexafluoroleucine-Buforin IIIncreased antimicrobial activity with no significant increase in hemolysis[11]
Delivery Vehicle Nonapeptide P1Fluorous-tagged P1 (F-P1)Minimal toxicity observed for both, but F-P1 showed vastly superior cytosolic delivery[6]
Delivery Vehicle dTAT peptideFluorinated dTAT complexesNo detectable cytotoxicity on transfected cells with enhanced gene delivery[12]

This data highlights a critical principle: fluorination amplifies the inherent mechanism. For a membrane-disrupting peptide like magainin, increased hydrophobicity leads to greater non-specific membrane damage (hemolysis).[11] For a peptide like buforin, which penetrates the cell to act on internal targets, fluorination enhances delivery and potency without necessarily increasing damage to host cell membranes.[11]

Experimental Workflow & Protocol

To empower researchers to conduct their own comparative studies, this section provides a detailed workflow and a standard protocol for assessing cytotoxicity.

Comparative Experimental Workflow

The logical flow for comparing a novel fluorinated peptide to its non-fluorinated parent involves synthesis, characterization, and a tiered biological assessment.

G cluster_0 Peptide Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanistic Follow-up P_NF Synthesize Non-Fluorinated Peptide Purify HPLC Purification & MS Verification P_NF->Purify P_F Synthesize Fluorinated Analog P_F->Purify Cell_Culture Seed Cells in 96-Well Plates Purify->Cell_Culture Stock Solutions Treatment Treat with Peptide Concentration Gradient Cell_Culture->Treatment MTT_Assay Perform MTT Assay (24-72h) Treatment->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Membrane Membrane Permeability (e.g., LDH Assay) IC50->Membrane If Cytotoxic Apoptosis Apoptosis vs. Necrosis (e.g., Annexin V) IC50->Apoptosis If Cytotoxic

Caption: Workflow for comparing fluorinated vs. non-fluorinated peptide cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Fluorinated and non-fluorinated peptide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of both the fluorinated and non-fluorinated peptides in the appropriate culture medium.

    • Causality Note: It is often recommended to use serum-free or low-serum medium during the peptide incubation period, as serum proteins can bind to peptides and interfere with the assay.[15] However, this should be tested, as some cell lines require serum to remain viable.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various peptide concentrations. Include "untreated" (medium only) and "vehicle control" (if the peptide is dissolved in a solvent) wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against peptide concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Mechanistic Insights: Why Does Fluorination Alter Cytotoxicity?

The change in cytotoxicity is not merely an outcome but a result of fundamental shifts in how the peptide interacts with the cell. Fluorination provides a powerful lever to modulate these interactions.

G cluster_0 Peptide Properties cluster_1 Cellular Interaction cluster_2 Cytotoxic Outcome P_NF Non-Fluorinated Peptide Membrane Membrane Interaction P_NF->Membrane Uptake Cellular Uptake & Endosomal Escape P_NF->Uptake Stability Proteolytic Stability P_NF->Stability P_F Fluorinated Peptide P_F->Membrane Altered P_F->Uptake Enhanced P_F->Stability Increased Lysis Membrane Lysis (Necrosis) Membrane->Lysis Apoptosis Apoptosis Uptake->Apoptosis Delivery of pro-apoptotic cargo Stability->Lysis Sustained Effect Stability->Apoptosis Sustained Effect

Caption: Impact of fluorination on pathways leading to cytotoxicity.

Fluorinated peptides often exhibit superior cellular uptake and endosomal escape capabilities.[6][7] The unique lipophobic nature of fluoroalkyl chains can prevent fusion with the cell membrane, instead promoting internalization through various endocytic pathways.[6] Once inside, their enhanced stability ensures they can reach their intracellular target in a functional state. For a pro-apoptotic peptide, this efficient cytosolic delivery is the difference between an inert external agent and a potent tumor growth inhibitor.[6]

Conclusion and Future Outlook

Fluorination is a nuanced and powerful strategy in peptide design. It does not offer a universal increase or decrease in cytotoxicity but rather acts as a sophisticated tool to modulate a peptide's physicochemical properties and, consequently, its biological function.

  • For applications requiring enhanced delivery with low toxicity (e.g., drug carriers, imaging agents), fluorination can improve stability and cell penetration while maintaining or even reducing the inherent cytotoxicity of the peptide backbone.[6][10][12]

  • For peptides designed to be inherently cytotoxic (e.g., antimicrobials, anti-cancer agents), fluorination can significantly increase potency by enhancing metabolic stability and promoting interactions with cellular targets like membranes.[2][11]

The key for researchers is to make informed decisions based on the peptide's intended mechanism of action. By carefully selecting the site and degree of fluorination, it is possible to fine-tune the cytotoxic profile, moving one step closer to designing the next generation of highly effective and safe peptide-based therapeutics.

References

  • Title: Fluoroalkylation promotes cytosolic peptide delivery Source: Science Advances URL: [Link]

  • Title: Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Source: PMC (Protein & Peptide Letters) URL: [Link]

  • Title: Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency Source: ChemBioChem URL: [Link]

  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: Molecules URL: [Link]

  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: Gels URL: [Link]

  • Title: Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides Source: Chemical Science URL: [Link]

  • Title: Impact of fluorination on proteolytic stability of peptides in human blood plasma Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Fluorinated Cell-Penetrating Peptide for Co-Delivering siHIF-1α and Sorafenib to Enhance In Vitro Anti-Tumor Efficacy Source: Pharmaceutics URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Pivotal role of the protein corona in the cell uptake of fluorinated nanoparticles with increased sensitivity for 19 F-MR imaging Source: Nanoscale URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: How can I set a protocol to do a mtt assay of peptide and protein? Source: ResearchGate URL: [Link]

  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Taylor & Francis Online URL: [Link]

  • Title: Cytotoxicity of Novel Fluorinated Alternatives to Long-Chain Perfluoroalkyl Substances to Human Liver Cell Line and Their Binding Capacity to Human Liver Fatty Acid Binding Protein Source: PubMed (Environmental Science & Technology) URL: [Link]

  • Title: Molecular Mechanisms of Cytotoxicity and Apoptosis Induced by Inorganic Fluoride Source: The Scientific World Journal URL: [Link]

  • Title: Fluorination induced inversion of helicity and self-assembly into cross-α like piezoelectric amyloids by minimalistic designer peptide Source: Advanced Materials URL: [Link]

  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: ResearchGate URL: [Link]

  • Title: The fluorination effect on the transfection efficacy of cell penetrating peptide complexes Source: Scientific Reports URL: [Link]

  • Title: Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative Guide: D-Leucine, 4-fluoro-, ethyl ester as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Leucine, 4-fluoro-, ethyl ester represents a specialized class of "Designer Analog" internal standards (IS). Unlike traditional Stable Isotope Labeled (SIL) standards (e.g.,


C or Deuterium-labeled), this compound leverages structural modification (fluorination and esterification) combined with stereochemical inversion (D-isomer) to achieve bio-orthogonality and enhanced ionization.

This guide evaluates its utility in quantitative LC-MS/MS and GC-MS workflows, specifically for the analysis of hydrophobic amino acids and peptides where cost, stability, or isotopic cross-talk are limiting factors.

Part 1: Technical Profile & Mechanism of Action

To understand the utility of this compound, we must deconstruct its three functional modifications.

The Fluorine Modification (4-fluoro)
  • Mass Shift: Replacing a hydrogen atom with fluorine introduces a mass shift of +17.99 Da. This provides a distinct

    
     channel free from natural isotopic overlap (M+1, M+2) often seen with single-deuterium labeled standards.
    
  • Electronic Effect: Fluorine is highly electronegative, altering the pKa of the adjacent amine. This can suppress zwitterion formation, potentially enhancing protonation efficiency in positive-mode ESI (Electrospray Ionization).

The Ethyl Ester Moiety
  • Hydrophobicity Boost: Esterification caps the carboxylic acid, significantly increasing

    
    . This increases retention time on Reverse-Phase (C18) columns, moving the IS away from the solvent front where ion suppression is highest.
    
  • GC-MS Compatibility: The ester group renders the molecule volatile, allowing direct analysis by GC-MS without the derivatization steps usually required for free amino acids.

The D-Enantiomer Configuration
  • Metabolic Stability: Endogenous proteases and metabolic enzymes typically recognize L-isomers. The D-configuration ensures the IS remains stable during biological sample preparation (e.g., plasma, tissue homogenates), preventing degradation-induced quantification errors.

Visualizing the Mechanism

The following diagram illustrates how these modifications contribute to the compound's performance as an Internal Standard.

IS_Mechanism cluster_0 Synergistic Effect Base D-Leucine Backbone Result3 Enzymatic Resistance (Sample Stability) Base->Result3 Stereochemistry Mod1 4-Fluoro Group Result1 Mass Shift (+18 Da) No Isotopic Overlap Mod1->Result1 Mass Defect Mod2 Ethyl Ester Result2 Increased Retention (Avoids Ion Suppression) Mod2->Result2 Hydrophobicity

Figure 1: Functional breakdown of D-Leucine, 4-fluoro-, ethyl ester showing how structural modifications translate to analytical benefits.

Part 2: Comparative Analysis

The following table compares D-Leucine, 4-fluoro-, ethyl ester against the industry gold standard (SIL-Leucine) and a common structural analog (Norleucine).

Table 1: Performance Matrix
FeatureD-Leu, 4-fluoro-, ethyl ester Leucine-d3 / d10 (SIL) Norleucine (Analog)
Mass Shift +18 Da (Distinct)+3 to +10 Da0 Da (Isobaric) or Isomeric
Retention Time (RT) Shifted (Elutes later than L-Leu)Co-eluting (Ideal for matrix correction)Shifted (Variable)
Ion Suppression Avoids specific suppression zonesCorrects for suppression (if co-eluting)Vulnerable to different suppression
Cross-Talk NegligiblePossible (D-H exchange or M+ isotopes)High (if resolution is low)
Cost Moderate (Synthetic)High (Isotopic enrichment)Low
Stability High (D-isomer + Ester)HighModerate (L-isomer susceptible)
Primary Use Case Complex matrices, GC-MS, or when SIL is unavailable.Regulated Bioanalysis (PK/PD).General screening, crude quant.
Critical Analysis: The "RT Shift" Dilemma
  • The SIL Advantage: Deuterated standards co-elute with the analyte.[1] If the analyte suffers 50% ion suppression from the matrix at 2.5 min, the SIL standard also suffers 50%. The ratio remains constant.

  • The Fluorinated Ester Trade-off: Because this IS is more hydrophobic, it elutes later than native Leucine. It may elute in a cleaner region of the chromatogram (less suppression), but it does not experience the exact same matrix effects as the analyte.

    • Mitigation: This IS is best used when the matrix effect is relatively constant across the run or when chromatographic separation is optimized to remove bulk interferences (phospholipids/salts) early.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the quantification of Leucine in Plasma using D-Leucine, 4-fluoro-, ethyl ester as the IS.

Phase 1: Preparation
  • Stock Solution: Dissolve 10 mg of D-Leucine, 4-fluoro-, ethyl ester in 10 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 1 µg/mL in Acetonitrile (ACN).

Phase 2: Sample Processing (Protein Precipitation)
  • Aliquot: Transfer 50 µL of Plasma to a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex for 10 seconds.

    • Checkpoint: This step accounts for volume errors and recovery losses from this point forward.

  • Precipitate: Add 200 µL of ice-cold ACN. Vortex for 1 min.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL supernatant to an LC vial.

Phase 3: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Elute salts)

    • 1-4 min: 5% -> 90% B (Analyte elutes ~2 min; IS elutes ~3.5 min due to ester)

    • 4-5 min: 90% B (Wash)

  • MRM Transitions:

    • Analyte (L-Leu): 132.1 -> 86.1

    • IS (4-F-D-Leu-EE): Calculate Parent Mass: Leu (131) - H + F (+18) + Ethyl (+28) = ~177.1 -> Distinct Fragment.

Workflow Visualization

Protocol_Flow cluster_qc QC Checkpoint Start Biological Sample (Plasma/Tissue) Spike Spike IS: 4-F-D-Leu-EE Start->Spike Normalization Start Precip Protein Precipitation (ACN/MeOH) Spike->Precip Centrifuge Centrifugation (Remove Debris) Precip->Centrifuge Inject LC-MS Injection Centrifuge->Inject Supernatant Data Data Analysis (Area Ratio Calculation) Inject->Data Data->Spike If RSD > 15%, Re-optimize

Figure 2: Step-by-step workflow for integrating the internal standard into a bioanalytical assay.

Part 4: Scientific Rationale & Troubleshooting

Why Choose This Over Deuterated Standards?

While deuterated standards are excellent, they suffer from Deuterium Isotope Effect in chromatography. Deuterium is slightly less lipophilic than Hydrogen, causing deuterated molecules to elute slightly earlier than the analyte.

  • The 4-Fluoro-Ethyl Ester Alternative: By intentionally shifting the retention time significantly (via the ethyl group) and using fluorine for mass differentiation, you create a "Surrogate Standard." This is particularly useful when:

    • Ion Suppression is dynamic: If the analyte elutes in a suppression zone (e.g., with salts), moving the IS to a cleaner region (via the ester group) can sometimes yield a more stable signal, provided the extraction recovery remains consistent.

    • Cost/Synthesis: Fluorinated analogs are often easier to synthesize in bulk than isotopically enriched compounds.

Troubleshooting Guide
  • Issue: IS Peak Splitting.

    • Cause: The ethyl ester may be partially hydrolyzing back to the acid form if the sample pH is too high or low.

    • Fix: Ensure autosampler is cooled (4°C) and buffers are pH neutral (pH 7) or slightly acidic, but avoid extreme pH during storage.

  • Issue: Low Signal Intensity.

    • Cause: The ester increases hydrophobicity; ensure the gradient goes high enough in %B (Organic) to elute it fully.

References

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • BenchChem. (2025).[2] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards. Retrieved from

  • BOC Sciences. (n.d.). Fluorinated Amino Acids: Properties and Applications. Retrieved from

  • National Institutes of Health (PMC). (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of D-Leucine, 4-fluoro-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide synthesis, the stereochemical integrity of building blocks is paramount. Fluorinated amino acids, such as D-Leucine, 4-fluoro-, ethyl ester, are of particular interest due to their ability to modulate the conformational and electronic properties of peptides and proteins. Consequently, the precise determination of their enantiomeric purity is not merely a quality control checkpoint but a critical determinant of downstream biological activity and therapeutic efficacy. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of D-Leucine, 4-fluoro-, ethyl ester, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity in Fluorinated Amino Acids

The introduction of fluorine into amino acid side chains can significantly alter their lipophilicity, metabolic stability, and binding affinity. In the context of D-Leucine, 4-fluoro-, ethyl ester, the presence of the undesired L-enantiomer can lead to the synthesis of diastereomeric peptides with potentially altered pharmacological profiles, reduced efficacy, or even unforeseen toxicity. Therefore, robust and reliable analytical methods are essential to ensure that the enantiomeric excess (e.e.) of the D-enantiomer meets the stringent requirements of pharmaceutical development, often exceeding 99.8% e.e.[1]

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity for chiral molecules like D-Leucine, 4-fluoro-, ethyl ester primarily relies on chromatographic and spectroscopic techniques. Each method presents a unique set of advantages and disadvantages in terms of sensitivity, sample preparation, and throughput.

Table 1: Comparison of Key Analytical Techniques
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.[2]Separation of volatile, derivatized enantiomers on a chiral column.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[3]Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[4]
Sample Preparation Often direct injection of a solution; may require derivatization for improved detection.Requires derivatization to increase volatility and improve peak shape.May require the use of chiral solvating or derivatizing agents to form diastereomers.[3][5]Dissolution in a suitable solvent at a known concentration.[6]
Sensitivity High (can often detect <0.1% of the minor enantiomer).[6]Very High (capable of detecting <0.1% of the minor enantiomer).[6]Moderate (typically requires >1% of the minor enantiomer for accurate quantification).[6]Low (requires a significant concentration of the impurity to be detectable).[4][6]
Key Advantage Direct analysis is often possible without derivatization.[7]High resolution and sensitivity.Provides structural information and can be used without forming diastereomers in some advanced techniques.[8][9][10]Simple, non-destructive, and rapid.[11]
Limitations Expensive chiral columns; method development can be time-consuming.[3]Derivatization adds complexity and a potential source of error.[7]Lower sensitivity compared to chromatographic methods.[5]Not suitable for trace analysis and can be affected by impurities.[4]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric purity assessment due to its high resolution and sensitivity.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[1]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is a primary choice for this analysis. For N-protected amino acid esters, columns like Lux Cellulose-2 or Chiralpak AS-H have shown good performance.[12][13]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane, ethanol, and isopropanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape and resolution.[13] An exemplary mobile phase could be n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v/v).[13]

  • Sample Preparation: Prepare a stock solution of D-Leucine, 4-fluoro-, ethyl ester in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard and a spiked sample containing a known amount of the L-enantiomer for system suitability and accuracy checks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210-220 nm (UV detection)

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the D- and L-enantiomers using the formula: % e.e. = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Amino acid esters are well-suited for GC analysis, though they often require derivatization of the amino group to improve chromatographic performance.

Experimental Protocol: Chiral GC-MS
  • Derivatization: The primary amino group of D-Leucine, 4-fluoro-, ethyl ester must be derivatized to reduce its polarity and increase volatility. A common approach is acylation with an agent like trifluoroacetic anhydride (TFAA).

    • Dissolve ~1 mg of the sample in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 10 minutes.

    • Cool to room temperature before injection.

  • Column Selection: A chiral capillary column is essential. Cyclodextrin-based stationary phases, such as Chirasil-L-Val, are effective for separating derivatized amino acid enantiomers.[14][15]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

  • Data Analysis: Similar to HPLC, calculate the % e.e. from the integrated peak areas of the two enantiomers in the chromatogram.

Logical Flow of Chiral GC Derivatization and Analysis

GC_Analysis_Flow Start Start with D-Leucine, 4-fluoro-, ethyl ester Derivatization Derivatization React with TFAA to form N-TFA derivative Start->Derivatization:f0 Injection Inject into GC-MS Derivatization:f1->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by Mass Spectrometer (SIM) Separation->Detection Quantification Quantification of D and L peaks Detection->Quantification Result Calculate Enantiomeric Purity Quantification->Result

Caption: Chiral GC Derivatization and Analysis Pathway.

NMR Spectroscopy

While not as sensitive as chromatographic methods, NMR spectroscopy can be a powerful tool for determining enantiomeric purity, especially when using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3] These agents form transient diastereomeric complexes with the enantiomers, resulting in chemically non-equivalent signals in the NMR spectrum that can be integrated.[3]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Reagent Selection: A common CSA for amines and their derivatives is (R)- or (S)-1,1'-bi-2-naphthol (BINOL).[3]

  • Sample Preparation:

    • Dissolve a precise amount of D-Leucine, 4-fluoro-, ethyl ester in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Spectral Analysis:

    • Look for the splitting of signals corresponding to the protons near the chiral center of the analyte. The imino proton, if a derivative is formed, is often well-resolved.[5]

    • Integrate the distinct signals for the two diastereomeric complexes. The ratio of the integrals corresponds to the enantiomeric ratio.

Polarimetry

Polarimetry is a classical and straightforward method for assessing enantiomeric purity.[11] It relies on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.[4] A non-racemic mixture will exhibit a net optical rotation proportional to the enantiomeric excess.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately prepare a solution of D-Leucine, 4-fluoro-, ethyl ester in a suitable solvent (e.g., methanol) at a precisely known concentration (c, in g/mL).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α_obs) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation:

    • Calculate the specific rotation [α] = α_obs / (c * l).

    • The enantiomeric excess is then calculated as: % e.e. = ( [α]_sample / [α]_pure_enantiomer ) * 100.

    • This requires knowledge of the specific rotation of the enantiomerically pure substance.

Method Validation and System Suitability

For use in a regulated environment, any chosen method must be validated according to ICH guidelines.[16] Key validation parameters include specificity, linearity, precision, accuracy, and robustness.[2][16] System suitability tests, such as resolution between enantiomeric peaks and peak symmetry, must be performed before each analysis to ensure the chromatographic system is performing adequately.[13]

Conclusion

The selection of the most appropriate analytical technique for determining the enantiomeric purity of D-Leucine, 4-fluoro-, ethyl ester depends on the specific requirements of the analysis. For high sensitivity and routine quality control, chiral HPLC and chiral GC-MS are the methods of choice. NMR spectroscopy offers valuable structural confirmation, while polarimetry serves as a rapid, albeit less sensitive, screening tool. A multi-faceted approach, potentially combining a high-resolution chromatographic method with a spectroscopic or chiroptical technique, provides the most comprehensive and trustworthy assessment of enantiomeric purity, ensuring the quality and reliability of this critical building block in pharmaceutical research and development.

References

  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Vertex AI Search.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). PDF.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc..
  • Enantioseparation of chiral amino acids as the ()
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Direct Chiral Discrimination with NMR. (2024). Wiley Online Library.
  • Chiral separation of amino acids by gas chromatography. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtp0dEXkln0ixGIB9Itz8GrJgg3aeQujo-6itqFMmoZoxK4YH6OWXvvc5qXXn-GZjbSnbuI-I7K3pYKpVUryPqRgmdqR_RxBOu7l8KBGbexf5mumVFnuHZpM_Y_EUgazbumZME3yzQ2voaZxJyI--a1BcRnrU4BHJ13qjz_Gtzlbs6pwvpMSSqdG8XyNtNFtbVXlMtfNHvMdEIXXgeAtRPUngL6z0T_A==]([Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: D-Leucine, 4-fluoro-, ethyl ester

[1]

Executive Summary & Chemical Profile[2]

D-Leucine, 4-fluoro-, ethyl ester (and its hydrochloride salt) represents a specific class of "Research Use Only" (RUO) fluorinated building blocks.[1] Unlike standard amino acids, the presence of the C-F bond (fluorine) and the ethyl ester moiety dictates a specialized disposal protocol.[1]

Critical Hazard Mechanism: Standard incineration of non-halogenated organics produces Carbon Dioxide (


14-fluoroHydrogen Fluoride (HF)11
Chemical Identity Table
PropertyDetail
Chemical Class Fluorinated Amino Acid Ester
Functional Groups Primary Amine, Ethyl Ester, Alkyl Fluoride
Physical State Typically White Solid (HCl salt) or Viscous Oil (Free Base)
Primary Hazard Irritant; Potential HF generation upon combustion
Waste Classification HALOGENATED Organic Waste

Risk Assessment & Segregation Logic

As a Senior Application Scientist, I enforce the "Universal Precaution" principle for this compound. Toxicology data for specific fluorinated leucine isomers is often sparse; therefore, we treat it as a potential toxicant and sensitizer.[1]

The "Why" Behind the Protocol
  • Halogen Content: The fluorine atom requires the waste to be directed to high-temperature incinerators equipped with caustic scrubbers to neutralize HF.[1]

  • Hydrolysis Risk: The ethyl ester group is susceptible to hydrolysis.[1] In aqueous waste streams (pH > 7), this compound decomposes into 4-fluoro-D-leucine and ethanol .[1] While ethanol is flammable, the fluorinated amino acid remains a halogenated contaminant.[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The amine group can form unstable N-nitroso compounds or undergo vigorous oxidation.[1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf-stock or excess solid material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "D-Leucine, 4-fluoro-, ethyl ester".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Critical Note: Write "CONTAINS FLUORINE - HALOGENATED" in the comments section.[1]

  • Segregation: Place the container in the Solid Hazardous Waste bin. Do not place in biohazard bags or regular trash.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solvents containing the compound.[1]

  • Solvent Assessment:

    • If dissolved in DCM, Chloroform, or Chlorobenzene : Pour into Halogenated Solvent Waste .[1]

    • If dissolved in Methanol, Acetone, or Ethyl Acetate : Exception Rule Applies. Because the solute contains Fluorine, the entire mixture must be classified as Halogenated Waste .[1]

  • Bulking: Pour into the "Halogenated Waste" carboy (typically red or yellow safety cans).

  • pH Check: Ensure the waste stream is not highly acidic (pH < 2) or basic (pH > 10) to prevent uncontrolled hydrolysis or exothermic acid-base reactions in the drum.[1] Neutralize if necessary before bulking.[1][2]

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., ethanol or acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container.[1]

  • Defacing: Cross out the label on the bottle and mark "EMPTY."

  • Disposal: Discard the clean, dry bottle in the lab glass trash (or according to local glass recycling rules).

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the fluorinated compound never enters a non-scrubbed incineration path.[1]

DisposalLogicStartWaste Generation:D-Leucine, 4-fluoro-, ethyl esterStateCheckPhysical State?Start->StateCheckSolidSolid ReagentStateCheck->SolidLiquidDissolved/LiquidStateCheck->LiquidSolidWasteSOLID WASTE BINTag: 'Halogenated Solid'Solid->SolidWasteDouble Bag/JarSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(MeOH, EtOAc)SolventCheck->NonHaloSolvHaloWasteHALOGENATED LIQUID WASTE(High BTU/Scrubbed Incineration)HaloSolv->HaloWasteNonHaloSolv->HaloWasteCONTAMINATED BY FLUORINE

Caption: Decision tree mandating Halogenated Waste streams for all forms of the compound to ensure proper HF scrubbing.

Diagram 2: Spill Response Protocol

Immediate actions for bench-scale spills.

SpillResponseSpillSpill DetectedAssessAssess Volume& FormSpill->AssessPowderPowder/SolidAssess->PowderLiquidLiquid/SolutionAssess->LiquidActionPowderDampen with Ethanol(Prevent Dust)Powder->ActionPowderActionLiquidAbsorb withVermiculite/PadsLiquid->ActionLiquidCleanClean Surface(Soap & Water)ActionPowder->CleanActionLiquid->CleanDisposeDispose Debris asHALOGENATED WASTEClean->Dispose

Caption: Step-by-step spill containment emphasizing dust suppression for solids and absorption for liquids.

Emergency & First Aid Procedures

In the event of exposure during disposal:

  • Inhalation: Move to fresh air immediately. The ethyl ester can hydrolyze in lung tissue; seek medical attention if respiratory irritation persists.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses if present.[1][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (See 40 CFR Part 261).[1] [Link][1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.